Product packaging for 3,5-Dimethylbenzene-1,2,4-triol(Cat. No.:CAS No. 4380-94-3)

3,5-Dimethylbenzene-1,2,4-triol

Cat. No.: B3052697
CAS No.: 4380-94-3
M. Wt: 154.16 g/mol
InChI Key: SMETXUPBOCFVOE-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzene-1,2,4-triol (CAS 4380-94-3) is an aromatic polyol compound with a molecular formula of C8H10O3 and a molecular weight of 154.16 g/mol . This chemical features a benzene ring core substituted with three hydroxyl groups in the 1,2,4-positions and methyl groups at the 3 and 5 positions, defining it as a specific isomer of dimethylbenzene-triol . The compound is associated with synonyms such as 3,5-Dimethyl-1,2,4-benzenetriol and 2,4,5-Trihydroxy-m-xylol . As a polyhydroxy aromatic compound, its structure suggests potential utility as a versatile synthetic building block in organic chemistry and materials science research, particularly for constructing more complex molecular architectures. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O3 B3052697 3,5-Dimethylbenzene-1,2,4-triol CAS No. 4380-94-3

Properties

IUPAC Name

3,5-dimethylbenzene-1,2,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-4-3-6(9)8(11)5(2)7(4)10/h3,9-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMETXUPBOCFVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549533
Record name 3,5-Dimethylbenzene-1,2,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4380-94-3
Record name 3,5-Dimethylbenzene-1,2,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylbenzene-1,2,4-triol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the plausible synthetic pathways for 3,5-Dimethylbenzene-1,2,4-triol, a substituted benzene triol of interest in various research and development domains. Due to the absence of a direct, single-step synthesis in readily available literature, this document details a proposed multi-step approach, starting from commercially available precursors. The guide provides a logical synthesis workflow, incorporating established organic reactions and detailed experimental protocols adapted for this specific target molecule.

Proposed Synthesis Pathway: A Two-Step Approach

The most viable route to this compound involves a two-step process commencing with the hydroxylation of 3,5-dimethylphenol, followed by a subsequent hydroxylation of the resulting intermediate.

Overall Reaction Scheme:

Overall Synthesis Pathway 3,5-Dimethylphenol 3,5-Dimethylphenol Step1 Step 1: Elbs Persulfate Oxidation 3,5-Dimethylphenol->Step1 Intermediate 3,5-Dimethylbenzene-1,4-diol (2,6-Dimethylhydroquinone) Step1->Intermediate Step2 Step 2: Hydroxylation Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Step 1: Elbs Persulfate Oxidation of 3,5-Dimethylphenol

The initial step involves the para-hydroxylation of 3,5-dimethylphenol (also known as 3,5-xylenol) to yield 3,5-dimethylbenzene-1,4-diol (2,6-dimethylhydroquinone). The Elbs persulfate oxidation is a well-established method for introducing a hydroxyl group para to an existing phenolic hydroxyl group.[1][2]

Reaction:

Elbs_Persulfate_Oxidation Start 3,5-Dimethylphenol Reagents + K₂S₂O₈ (alkaline solution) Start->Reagents Product 3,5-Dimethylbenzene-1,4-diol Reagents->Product

Caption: Elbs persulfate oxidation of 3,5-dimethylphenol.

Experimental Protocol (Adapted from general Elbs reaction procedures):

  • Dissolution: Dissolve 3,5-dimethylphenol in an aqueous solution of sodium hydroxide. The solution should be cooled in an ice bath.

  • Reagent Addition: A saturated aqueous solution of potassium persulfate is added dropwise to the cooled phenolate solution with constant stirring. The molar ratio of phenol to persulfate is typically 1:1.

  • Reaction: The reaction mixture is stirred at a low temperature (0-10 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is acidified with a mineral acid (e.g., sulfuric acid) to hydrolyze the intermediate sulfate ester.

  • Extraction: The product, 2,6-dimethylhydroquinone, is then extracted from the aqueous solution using an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data (Estimated):

ParameterValueReference
Starting Material 3,5-DimethylphenolN/A
Reagent Potassium Persulfate[1][2]
Solvent Aqueous NaOH[1][2]
Reaction Temperature 0 - 10 °C[3]
Reaction Time 1 - 4 hours[3]
Reported Yields (for analogous phenols) 13 - 25%[3]

Step 2: Hydroxylation of 2,6-Dimethylhydroquinone

The second and more challenging step is the selective introduction of a hydroxyl group at the 2-position of the 2,6-dimethylhydroquinone intermediate to form the final product, this compound. Direct hydroxylation of hydroquinones can be complex, but several strategies can be considered. A plausible approach is through an aminomethylation followed by hydrogenolysis, a method used for the synthesis of the related compound 2,3,5-trimethylhydroquinone.[4]

Reaction Pathway:

Hydroxylation_of_Intermediate cluster_0 Aminomethylation (Mannich Reaction) cluster_1 Hydrogenolysis Intermediate 2,6-Dimethylhydroquinone Reagents1 + Formaldehyde + Secondary Amine (e.g., Morpholine) Intermediate->Reagents1 Mannich_Base Mannich Base Intermediate Reagents1->Mannich_Base Reagents2 + H₂ + Pd/C catalyst Mannich_Base->Reagents2 Product This compound Reagents2->Product

Caption: Proposed aminomethylation-hydrogenolysis route.

Experimental Protocol (Adapted from the synthesis of 2,3,5-trimethylhydroquinone): [4]

Part A: Aminomethylation (Mannich Reaction)

  • Reaction Setup: In a reaction vessel, dissolve 2,6-dimethylhydroquinone and a secondary amine (e.g., morpholine) in an organic solvent like toluene.

  • Reagent Addition: Add an aqueous solution of formaldehyde dropwise to the mixture while maintaining the temperature at around 30 °C.

  • Reaction: Stir the reaction mixture for several hours at a slightly elevated temperature (e.g., 55-60 °C). The Mannich base intermediate may precipitate out of the solution.

  • Isolation: Cool the reaction mixture and filter to collect the crude Mannich base.

Part B: Hydrogenolysis

  • Reaction Setup: Suspend the crude Mannich base in a suitable solvent such as methanol in a pressure reactor. Add a palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: Pressurize the reactor with hydrogen gas and heat the mixture. The reaction is typically carried out under pressure for several hours.

  • Work-up: After the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound can be purified by crystallization from a suitable solvent system (e.g., methyl isobutyl ketone and toluene).

Quantitative Data (Based on the synthesis of 2,3,5-trimethylhydroquinone): [4]

ParameterValue (Aminomethylation)Value (Hydrogenolysis)Reference
Starting Material 2,6-DimethylhydroquinoneMannich Base Intermediate[4]
Reagents Formaldehyde, MorpholineH₂, Pd/C[4]
Solvent TolueneMethanol[4]
Reaction Temperature 30 - 60 °CElevated Temperature[4]
Reaction Time ~24 hoursSeveral hours[4]
Purity of crude product HighHigh (after crystallization)[4]

Alternative Pathways and Considerations

1. Dakin or Baeyer-Villiger Oxidation:

An alternative strategy could involve the synthesis of a 3,5-dimethyl-2-hydroxybenzaldehyde or a 3,5-dimethyl-4-hydroxyacetophenone. A subsequent Dakin or Baeyer-Villiger oxidation could then potentially introduce the final hydroxyl group to form the triol.[5][6][7] The Baeyer-Villiger oxidation converts ketones to esters using peroxyacids, and the Dakin reaction oxidizes ortho- or para-hydroxyaryl aldehydes or ketones to benzenediols with hydrogen peroxide in a basic solution.[5][7][8]

Alternative_Pathway Start 3,5-Dimethyl-4- hydroxyacetophenone Reaction Baeyer-Villiger Oxidation Start->Reaction Product This compound Reaction->Product

Caption: Baeyer-Villiger oxidation as an alternative step.

2. Direct Hydroxylation with Other Reagents:

Direct hydroxylation of 2,6-dimethylhydroquinone using other oxidizing agents could be explored. However, controlling the regioselectivity to favor hydroxylation at the 2-position over further oxidation of the hydroquinone ring is a significant challenge.

Conclusion

The synthesis of this compound is not directly reported in readily accessible literature, necessitating a multi-step synthetic approach. The proposed pathway, involving an initial Elbs persulfate oxidation of 3,5-dimethylphenol to 2,6-dimethylhydroquinone, followed by an aminomethylation and subsequent hydrogenolysis, presents a logically sound and feasible route based on established organic reactions. The alternative pathway utilizing a Baeyer-Villiger or Dakin oxidation of a suitably functionalized precursor also warrants consideration. The experimental protocols and quantitative data provided, adapted from analogous reactions, offer a solid foundation for researchers and drug development professionals to embark on the synthesis of this target molecule. Further optimization of reaction conditions will be necessary to achieve satisfactory yields and purity.

References

Spectroscopic and Synthetic Profile of 3,5-Dimethylbenzene-1,2,4-triol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylbenzene-1,2,4-triol is a substituted polyphenol, a class of compounds of significant interest in medicinal chemistry and drug development due to their antioxidant and other biological activities. The precise substitution pattern of the methyl and hydroxyl groups on the benzene ring is expected to modulate its physicochemical properties and biological efficacy. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound and outlines a plausible synthetic route and standard experimental protocols for its characterization. This information serves as a foundational resource for researchers aiming to synthesize and evaluate this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the parent compound, 1,2,4-benzenetriol, and the known effects of methyl group substitution on spectroscopic signatures.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.5 - 9.5Singlet (broad)3HAr-OH
~6.3Singlet1HAr-H
~2.1Singlet3HAr-CH₃
~2.0Singlet3HAr-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~148C-OH
~145C-OH
~138C-OH
~125C-CH₃
~122C-CH₃
~110C-H
~16-CH₃
~15-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H stretch (phenolic)
3050 - 3000MediumC-H stretch (aromatic)
2980 - 2850MediumC-H stretch (methyl)
1620 - 1580Medium-StrongC=C stretch (aromatic ring)
1470 - 1430MediumC-H bend (methyl)
1250 - 1180StrongC-O stretch (phenol)
880 - 800StrongC-H bend (aromatic, out-of-plane)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
154100[M]⁺ (Molecular Ion)
139~40[M - CH₃]⁺
111~20[M - CH₃ - CO]⁺
83~15Further fragmentation

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound can be adapted from the known synthesis of 1,2,4-benzenetriol. The general approach involves the introduction of the desired substitution pattern on a benzene ring followed by the formation of the triol.

Proposed Synthetic Pathway

A potential retrosynthetic analysis suggests that this compound could be synthesized from 2,4-dimethylphenol. The directing effects of the existing substituents must be carefully considered at each step.[1][2]

Synthetic Pathway for this compound 2,4-Dimethylphenol 2,4-Dimethylphenol Intermediate_1 Intermediate_1 2,4-Dimethylphenol->Intermediate_1 Nitration (HNO₃, H₂SO₄) Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Reduction (e.g., Sn/HCl) Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 Diazotization (NaNO₂, HCl) This compound This compound Intermediate_3->this compound Hydrolysis (H₂O, Δ)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization. These would require optimization for the specific target compound.

Protocol 1: Synthesis of this compound (Illustrative)

  • Nitration of 2,4-Dimethylphenol: To a cooled solution of 2,4-dimethylphenol in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. The reaction mixture is then stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is poured onto ice, and the resulting precipitate is filtered, washed with cold water, and dried.

  • Reduction of the Nitro Group: The nitrated intermediate is dissolved in a suitable solvent (e.g., ethanol) and treated with a reducing agent such as tin metal and concentrated hydrochloric acid. The reaction is heated to reflux and monitored by TLC. After completion, the reaction is cooled, and the pH is adjusted to be basic to precipitate the tin salts, which are then filtered off. The filtrate is extracted with an organic solvent, and the solvent is removed under reduced pressure.

  • Diazotization and Hydrolysis: The resulting amino-dimethylphenol is dissolved in an acidic aqueous solution and cooled. A solution of sodium nitrite in water is added slowly to form the diazonium salt. The solution containing the diazonium salt is then carefully heated, leading to the evolution of nitrogen gas and the formation of the triol.

  • Purification: The final product is extracted from the aqueous solution using a suitable organic solvent. The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in an NMR tube.

    • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

    • Data processing includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Infrared (IR) Spectroscopy:

    • A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate (e.g., NaCl or KBr).

    • The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

    • The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized compound like this compound.

Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR Purification->NMR Purified Sample IR IR Purification->IR MS MS Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Characterization Final_Characterization Structure_Elucidation->Final_Characterization Confirmed Structure Purity_Assessment->Final_Characterization

Caption: General workflow for spectroscopic analysis of synthesized compounds.

References

An In-Depth Technical Guide on the Core Mechanism of Action of 3,5-Dimethylbenzene-1,2,4-triol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific compound 3,5-Dimethylbenzene-1,2,4-triol. To date, there are no published studies detailing its mechanism of action, biological activities, or associated signaling pathways. The compound is listed by chemical suppliers, confirming its existence (CAS No. 4380-94-3)[1]. However, for researchers, scientists, and drug development professionals, this lack of empirical data means that its potential therapeutic effects or toxicological properties remain uncharacterized.

In the absence of direct research on this compound, this guide will focus on the known mechanism of action of its parent compound, Benzene-1,2,4-triol (BT) . It is crucial to emphasize that the addition of two methyl groups to the benzene ring can significantly alter the molecule's physicochemical properties, including its steric hindrance, electron distribution, lipophilicity, and metabolic stability. Consequently, the biological activities of BT detailed below should not be directly extrapolated to this compound but can serve as a foundational reference for potential areas of investigation.

Mechanism of Action of Benzene-1,2,4-triol (BT)

Benzene-1,2,4-triol is a metabolite of benzene and has been studied for its toxicological and antimicrobial properties. The primary mechanisms of action identified in the literature are the induction of oxidative stress and antimicrobial activity, potentially through interference with essential metal ions.

Induction of Oxidative Stress and Cellular Damage

BT is known to readily auto-oxidize, a process that generates reactive oxygen species (ROS). This production of ROS can lead to a state of oxidative stress within cells, causing damage to vital macromolecules.

  • DNA Damage: Studies have shown that BT can induce the formation of 8-hydroxy-2'-deoxyguanosine (8-OH-dG), a marker of oxidative DNA damage[2]. This lesion is mutagenic and can contribute to the initiation of carcinogenesis. Furthermore, BT has been observed to cause the formation of halogenated DNA[2].

  • Apoptosis and Genotoxicity: The cellular damage instigated by BT can trigger programmed cell death, or apoptosis[2]. It has also been shown to induce the formation of micronuclei, which is an indicator of chromosomal damage and genomic instability[2].

The proposed signaling pathway for BT-induced oxidative stress is depicted below:

BT_Oxidative_Stress BT Benzene-1,2,4-triol (BT) Autoxidation Autoxidation BT->Autoxidation Spontaneous ROS Reactive Oxygen Species (ROS) Autoxidation->ROS Cellular_Components Cellular Macromolecules (DNA, Proteins, Lipids) ROS->Cellular_Components Attacks Oxidative_Damage Oxidative Damage (e.g., 8-OH-dG) Cellular_Components->Oxidative_Damage Apoptosis Apoptosis Oxidative_Damage->Apoptosis Triggers

Proposed pathway of Benzene-1,2,4-triol induced oxidative stress.
Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of BT, particularly against the bacterium Xanthomonas citri subsp. citri, the causative agent of citrus canker.

  • Iron Sequestration: Unlike many phenolic compounds that disrupt microbial cell membranes, BT does not appear to act via membrane permeabilization[3][4]. Instead, it is suggested that BT may exert its antimicrobial effect by limiting the availability of essential metal ions, such as iron, to the bacterial cells[3][4]. Iron is a critical cofactor for many enzymatic reactions, and its sequestration can inhibit bacterial growth.

  • Dimerization: BT is prone to oxidative dimerization, and these dimers have been found to exhibit lower antimicrobial activity compared to the monomeric form[3][4]. This suggests that the stability of BT is a critical factor for its biological activity.

The proposed workflow for investigating the antimicrobial mechanism of BT is as follows:

BT_Antimicrobial_Workflow Start Start: Investigate BT Antimicrobial Activity MIC_Assay Determine Minimum Inhibitory Concentration (MIC) Start->MIC_Assay Membrane_Perm Membrane Permeabilization Assay MIC_Assay->Membrane_Perm Iron_Sequestration Iron Sequestration Assay MIC_Assay->Iron_Sequestration Result_Membrane No significant membrane permeabilization observed Membrane_Perm->Result_Membrane Result_Iron Antimicrobial activity is reversed by iron supplementation Iron_Sequestration->Result_Iron Conclusion Conclusion: BT likely acts via iron sequestration Result_Membrane->Conclusion Result_Iron->Conclusion

Experimental workflow to determine BT's antimicrobial mechanism.

Quantitative Data for Benzene-1,2,4-triol

The following table summarizes the available quantitative data for the antimicrobial activity of Benzene-1,2,4-triol.

ParameterOrganismValueReference
Minimum Inhibitory Concentration (MIC)Xanthomonas citri subsp. citri0.05 mM[3][4]

Experimental Protocols for Benzene-1,2,4-triol Studies

Detailed methodologies for the key experiments cited are provided below.

Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Strain: Xanthomonas citri subsp. citri.

  • Culture Medium: A suitable broth medium for the growth of the bacterium.

  • Procedure:

    • A two-fold serial dilution of Benzene-1,2,4-triol is prepared in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the bacteria.

    • The plate is incubated under appropriate conditions (e.g., 30°C for 24-48 hours).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Membrane Permeabilization Assay
  • Reagents: LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium iodide).

  • Procedure:

    • Bacterial cells are treated with Benzene-1,2,4-triol at its MIC.

    • The cells are then stained with a mixture of SYTO 9 and propidium iodide.

    • SYTO 9 stains all bacterial cells (live and dead), while propidium iodide only enters cells with damaged membranes.

    • The cells are observed under a fluorescence microscope. An increase in red fluorescence indicates membrane permeabilization.

Iron Sequestration Assay
  • Procedure:

    • The MIC of Benzene-1,2,4-triol is determined as described above, but with the growth medium supplemented with increasing concentrations of an iron salt (e.g., FeCl₃).

    • An increase in the MIC value in the presence of added iron suggests that the compound's antimicrobial activity is due to iron sequestration.

Future Directions for this compound Research

The lack of data on this compound presents a clear opportunity for novel research. Future studies should aim to:

  • Synthesize and characterize the compound to confirm its structure and purity.

  • Evaluate its biological activities , including antimicrobial, antioxidant, and cytotoxic properties, using a range of in vitro assays.

  • Investigate its mechanism of action by exploring its effects on cellular pathways, such as those involved in oxidative stress, cell cycle regulation, and apoptosis.

  • Perform comparative studies with Benzene-1,2,4-triol to understand the influence of the dimethyl substitution on its biological profile.

Such research would be invaluable for elucidating the potential of this compound in various applications, from drug development to material science.

References

Unveiling the Biological Potential of 3,5-Dimethylbenzene-1,2,4-triol: A Technical Guide Based on Its Core Structure

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Benzene-1,2,4-triol, a hydroxylated phenolic compound, has demonstrated notable biological activities, primarily as an antimicrobial agent and a cytotoxic compound. Its reactivity and potential for oxidative dimerization play a crucial role in its biological effects. This technical guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways potentially modulated by this class of compounds. This information serves as a foundational resource for researchers and drug development professionals interested in the therapeutic and toxicological assessment of 3,5-Dimethylbenzene-1,2,4-triol and related phenolic structures.

Quantitative Data on the Biological Activity of Benzene-1,2,4-triol

The primary biological activities reported for Benzene-1,2,4-triol are its antimicrobial and cytotoxic effects. The following tables summarize the key quantitative findings from the available literature.

Table 1: Antimicrobial Activity of Benzene-1,2,4-triol

MicroorganismAssay TypeEndpointResultCitation
Xanthomonas citri subsp. citriBroth microdilutionMinimum Inhibitory Concentration (MIC)0.05 mM[1][2][3][4]

Table 2: Cytotoxicity of Benzene-1,2,4-triol and its Metabolites

Cell LineCompoundAssay TypeEndpointResultCitation
Chinese Hamster Ovary (CHO)Benzene-1,2,4-triol (BT)Not specifiedLD50> ttMA, < S-PMA[5]
Chinese Hamster Ovary (CHO)1,4-Benzoquinone (BQ)Not specifiedLD5010 µM[5]
Chinese Hamster Ovary (CHO)Hydroquinone (HQ)Not specifiedLD5040 µM[5]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments typically used to assess the biological activities of phenolic compounds like Benzene-1,2,4-triol.

Antioxidant Activity Assays

The DPPH assay is a common method to determine the antioxidant capacity of a compound.[6][7][8]

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. The concentration is adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: Add a specific volume of the test compound (dissolved in a suitable solvent) at various concentrations to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6][8][9]

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • Reaction Mixture: Add a small volume of the test compound to the pre-warmed FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

  • Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared using a known antioxidant like Trolox or ascorbic acid.

Anti-inflammatory Activity Assays

These assays determine the ability of a compound to inhibit the enzymes COX-1, COX-2, and LOX, which are involved in the inflammatory cascade.[10][11][12][13][14]

  • Enzyme Preparation: Use commercially available purified COX-1, COX-2, or LOX enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, a substrate (e.g., arachidonic acid), and the test compound at various concentrations.

  • Incubation: Incubate the mixture at a specific temperature for a set time.

  • Detection: The product of the enzymatic reaction (e.g., prostaglandins for COX, leukotrienes for LOX) is measured using various methods, such as spectrophotometry, fluorometry, or enzyme-linked immunosorbent assay (ELISA).

  • Calculation: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18][19]

  • Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm.

  • Calculation: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (concentration that reduces cell viability by 50%) is calculated.

Visualization of Signaling Pathways and Workflows

Phenolic compounds often exert their biological effects by modulating key cellular signaling pathways. The following diagrams illustrate pathways that are frequently implicated in the cellular response to such compounds.

Experimental_Workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound Test Compound (this compound) Stock Stock Solution Preparation Compound->Stock Dilutions Serial Dilutions Stock->Dilutions Antioxidant Antioxidant Assays (DPPH, FRAP) Dilutions->Antioxidant AntiInflammatory Anti-inflammatory Assays (COX/LOX Inhibition) Dilutions->AntiInflammatory Cytotoxicity Cytotoxicity Assay (MTT) Dilutions->Cytotoxicity Measurement Spectrophotometric Measurement Antioxidant->Measurement AntiInflammatory->Measurement Cytotoxicity->Measurement Calculation IC50/EC50 Calculation Measurement->Calculation Conclusion Conclusion on Biological Activity Calculation->Conclusion

Figure 1: A generalized experimental workflow for assessing the biological activity of a test compound.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus External Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactor Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Differentiation, Apoptosis) TranscriptionFactor->GeneExpression

Figure 2: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor (e.g., TNFR, IL-1R) Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB_p p-IκB IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n translocation Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation GeneExpression Gene Expression (Inflammation, Immunity, Cell Survival) NFkB_n->GeneExpression

References

3,5-Dimethylbenzene-1,2,4-triol: An Inquiry into a Molecule in the Shadows of Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific and historical databases reveals a significant gap in the documented knowledge of 3,5-Dimethylbenzene-1,2,4-triol. While its chemical structure and existence are confirmed through its Chemical Abstracts Service (CAS) number 4380-94-3 and its availability from commercial chemical suppliers, a detailed historical account of its discovery, initial synthesis, and specific biological activities remains elusive. This in-depth guide consolidates the limited available information and explores plausible, though unconfirmed, synthetic pathways and potential biological relevance based on related chemical structures.

Physicochemical Properties

Quantitative data for this compound is sparse in the public domain. The following table summarizes the basic information that can be gleaned from chemical supplier databases.

PropertyValueSource
CAS Number 4380-94-3[1]
Molecular Formula C₈H₁₀O₃[1]
Molecular Weight 154.16 g/mol [1]
SMILES CC1=CC(=C(C(=C1)O)O)C[1]

No experimental data on properties such as melting point, boiling point, or spectral data (NMR, IR, Mass Spectrometry) were found in the reviewed literature.

Historical Context and Discovery: An Uncharted Territory

The history of the discovery and first synthesis of this compound is not documented in readily accessible scientific literature, including major chemical databases and historical chemical journals. It is plausible that the compound was synthesized as part of a broader study on substituted phenols or benzenetriols, but without a dedicated publication, its origins remain obscure. The lack of historical data prevents a chronological account of its discovery and the evolution of its synthesis.

Potential Synthetic Methodologies

While no specific experimental protocols for the synthesis of this compound have been published, established organic chemistry reactions for the hydroxylation of phenols offer theoretical pathways to its formation. The following are plausible, yet unverified, methods for its synthesis.

Elbs Persulfate Oxidation of 3,5-Dimethylphenol

The Elbs persulfate oxidation is a classic method for the para-hydroxylation of phenols using potassium persulfate in an alkaline solution.[2][3] Starting with 3,5-dimethylphenol, this reaction would be expected to introduce a hydroxyl group at the position para to the existing hydroxyl group (position 4), which is sterically unhindered, to yield this compound.

Hypothetical Experimental Protocol:

  • Dissolution: 3,5-Dimethylphenol would be dissolved in an aqueous solution of sodium hydroxide to form the corresponding phenoxide.

  • Oxidation: A solution of potassium persulfate would be added dropwise to the cooled phenoxide solution, maintaining a low temperature to control the exothermic reaction.

  • Hydrolysis: After the oxidation is complete, the resulting sulfate ester would be hydrolyzed by heating with an acid, such as sulfuric acid, to yield the final triol product.

  • Purification: The product would then be extracted from the aqueous solution using an organic solvent and purified by a suitable method like crystallization or chromatography.

Elbs_Oxidation

Dakin Oxidation of a Substituted Hydroxybenzaldehyde

The Dakin oxidation converts an ortho- or para-hydroxybenzaldehyde or acetophenone to a benzenediol or hydroquinone using hydrogen peroxide in a basic medium.[4] To synthesize this compound via this route, a precursor such as 2,4-dihydroxy-3,5-dimethylbenzaldehyde would be required. The Dakin reaction would then replace the aldehyde group with a hydroxyl group.

Hypothetical Experimental Protocol:

  • Reaction Setup: The starting aldehyde, 2,4-dihydroxy-3,5-dimethylbenzaldehyde, would be dissolved in a basic solution, such as aqueous sodium hydroxide.

  • Oxidation: Hydrogen peroxide would be added slowly to the solution, with cooling to manage the reaction temperature.

  • Acidification: After the reaction is complete, the mixture would be acidified to protonate the resulting phenoxide and precipitate the triol.

  • Purification: The crude product would be collected by filtration and purified, for instance, by recrystallization.

Dakin_Oxidation

Biological Activity and Signaling Pathways: A Field for Future Research

There is no specific information in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. However, the broader class of polyphenolic compounds, including benzenetriols and substituted phenols, is known for a wide range of biological activities, primarily attributed to their antioxidant and redox properties.

It can be hypothesized that this compound, as a substituted benzenetriol, might exhibit antioxidant properties due to the ability of its hydroxyl groups to donate hydrogen atoms and scavenge free radicals. Such activities are often associated with protective effects against oxidative stress-related diseases.

Furthermore, some polyphenols are known to interact with various cellular signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis. Without experimental data, any discussion of the specific effects of this compound on these pathways would be purely speculative.

Potential_Biological_Activity

Conclusion and Future Directions

This compound represents a molecule for which there is a striking lack of public scientific data. While its existence is confirmed, its history, methods for its synthesis, and its biological functions are yet to be documented. The synthetic routes and potential biological activities discussed here are based on established chemical principles and the known properties of related compounds, but require experimental validation.

This guide highlights a clear opportunity for foundational chemical and biological research. The synthesis and characterization of this compound, followed by an investigation into its physicochemical properties and biological activities, would fill a significant void in the scientific literature. Such studies could reveal novel properties and potential applications for this understudied molecule in fields ranging from materials science to pharmacology.

References

An In-Depth Technical Guide to the Solubility and Stability of 3,5-Dimethylbenzene-1,2,4-triol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of the polyhydroxylated aromatic compound 3,5-Dimethylbenzene-1,2,4-triol. Due to the limited specific data for this exact molecule, this guide incorporates information from structurally similar compounds, such as other dimethylphenol isomers and benzenetriols, to provide a predictive understanding of its physicochemical properties. All data derived from analogous compounds are clearly indicated.

Core Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀O₃N/A
Molecular Weight 154.16 g/mol [1]
CAS Number 4380-94-3N/A
Appearance Likely a solid at room temperatureN/A

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing formulation, bioavailability, and routes of administration. The presence of three hydroxyl groups on the benzene ring of this compound suggests some degree of water solubility, while the two methyl groups are expected to enhance its solubility in organic solvents.

Qualitative Solubility

Based on the general principles of "like dissolves like," this compound is expected to exhibit the following solubility characteristics:

  • Water: Modestly soluble. The hydroxyl groups can form hydrogen bonds with water, but the hydrophobic dimethylated benzene ring will limit extensive solubility. The solubility of the parent compound, 1,2,4-benzenetriol, is known to be significant, but the methyl groups reduce this.

  • Polar Organic Solvents (e.g., Methanol, Ethanol, Acetone): Good solubility is predicted due to the ability of these solvents to engage in hydrogen bonding with the hydroxyl groups and to solvate the nonpolar hydrocarbon portion of the molecule.

  • Nonpolar Organic Solvents (e.g., Hexane, Toluene): Limited solubility is expected. While the dimethylbenzene core is nonpolar, the highly polar triol functional group will hinder dissolution in nonpolar media.

Quantitative Solubility Data (Analogous Compounds)
CompoundSolventTemperature (°C)Solubility (g/L)
1,2,3-Benzenetriol (Pyrogallol) Water25Soluble
3,5-Dimethylphenol Water254.88
3,4-Dimethylphenol Water254.76

Note: This data is for structurally related compounds and should be considered as an approximation for this compound.

Stability Profile

The stability of a compound under various environmental conditions is crucial for its storage, handling, and formulation. Polyhydroxylated phenols, including benzenetriols, are known to be susceptible to degradation, primarily through oxidation.

General Stability Considerations
  • Oxidative Stability: The presence of multiple hydroxyl groups makes the aromatic ring electron-rich and thus highly susceptible to oxidation. Exposure to air (oxygen) can lead to the formation of colored degradation products, often quinone-type species. For instance, 1,2,4-benzenetriol is known to be stable for at least 5 months when stored under the exclusion of air, but it readily dimerizes in the presence of air.[2]

  • Thermal Stability: High temperatures can accelerate the degradation of phenolic compounds. The thermal degradation of phenolic resins, which share structural motifs with the target compound, typically begins above 300°C.

  • Photostability: Exposure to light, particularly UV radiation, can provide the energy to initiate and promote degradative pathways in phenolic compounds.

  • pH Stability: The acidity of the hydroxyl groups (pKa) will influence the compound's charge state in solutions of varying pH. In alkaline conditions, the formation of the phenoxide ion can increase susceptibility to oxidation.

Quantitative Stability Data (Analogous Compounds)

Quantitative stability data for this compound is not available. The following table presents stability information for a related benzenetriol to illustrate potential degradation behavior.

CompoundConditionObservation
1,2,4-Benzenetriol Stored in solution, exposed to airDimerization occurs
1,2,4-Benzenetriol Stored in solution, air excludedStable for at least 5 months[2]

Experimental Protocols

Determination of Aqueous and Organic Solubility

A standard method for determining the solubility of a solid compound involves the shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone, hexane)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature.

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, cease agitation and allow the undissolved solid to settle.

  • Centrifuge the sample to ensure complete separation of the solid and liquid phases.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometric method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH)

  • Hydrogen peroxide solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC with a photodiode array (PDA) detector or mass spectrometer (MS) for analysis

Procedure:

  • Preparation of Stock Solutions: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions:

    • Acidic/Basic Hydrolysis: Add the stock solution to solutions of 0.1 M HCl and 0.1 M NaOH. Keep a sample in water as a control. Incubate at a set temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Add the stock solution to a solution of hydrogen peroxide. Keep the sample at room temperature.

    • Thermal Degradation: Store solid compound and solutions of the compound in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C).

    • Photodegradation: Expose the solid compound and solutions to light in a photostability chamber according to ICH guidelines. Protect control samples from light.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method. The use of a PDA detector can help in assessing the homogeneity of peaks, while an MS detector can aid in the identification of degradation products.

  • Data Evaluation: Quantify the amount of remaining this compound and any major degradation products at each time point to determine the degradation rate.

Visualizations

solubility_workflow start Start: Solid Compound solubility_class Determine Solubility Class start->solubility_class water Test Solubility in Water solubility_class->water Initial Screening soluble_water Soluble in Water water->soluble_water Yes insoluble_water Insoluble in Water water->insoluble_water No organic Test Solubility in Organic Solvents soluble_organic Soluble in Organic Solvent organic->soluble_organic Yes insoluble_organic Insoluble in Organic Solvent organic->insoluble_organic No acid_base Test Solubility in Acid/Base soluble_acid_base Soluble in Acid/Base acid_base->soluble_acid_base Yes insoluble_acid_base Insoluble in Acid/Base acid_base->insoluble_acid_base No insoluble_water->acid_base insoluble_acid_base->organic

Caption: Logical workflow for determining the solubility class of a compound.

degradation_pathway compound This compound oxidation Oxidation (O2, Light, Heat) compound->oxidation dimer Dimerization Products oxidation->dimer Potential Pathway quinone Quinone-type Structures oxidation->quinone Potential Pathway ring_cleavage Ring Cleavage Products quinone->ring_cleavage Further Degradation

Caption: A potential oxidative degradation pathway for benzenetriols.

Summary and Recommendations

This compound is anticipated to be a compound with moderate aqueous solubility and good solubility in polar organic solvents. Its stability is a significant consideration, with a high susceptibility to oxidative degradation, particularly when exposed to air, light, and elevated temperatures.

For researchers, scientists, and drug development professionals working with this compound, the following recommendations are advised:

  • Storage: Store the solid compound in a tightly sealed container, protected from light, and in a cool, dry place. For solutions, it is highly recommended to use degassed solvents and to store them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Handling: When working with solutions of this compound, minimize exposure to air and light. Prepare solutions fresh whenever possible.

  • Further Studies: It is imperative to conduct thorough experimental solubility and stability studies on this compound to obtain specific quantitative data. This will be essential for any formulation and development activities. The protocols outlined in this guide provide a solid foundation for such investigations.

References

Potential Research Areas for 3,5-Dimethylbenzene-1,2,4-triol: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dimethylbenzene-1,2,4-triol is a small molecule with a chemical structure suggesting a rich potential for biological activity. While direct research on this specific compound is limited, its structural similarity to other well-studied trihydroxytoluene and benzenetriol derivatives provides a strong foundation for exploring its therapeutic applications. This guide outlines promising research avenues, including its potential as an antioxidant, anti-inflammatory, neuroprotective, and antimicrobial agent. The information presented herein is largely extrapolated from studies on analogous compounds, offering a strategic roadmap for future investigation.

Chemical and Physical Properties

A summary of the known and predicted properties of this compound and its close structural analogs is presented below. These properties are crucial for designing experimental protocols and formulating delivery systems.

PropertyThis compound2,4,5-Trihydroxytoluene[1]Benzene-1,2,4-triol[2]
CAS Number 4380-94-3[3][4]1124-09-0[1]533-73-3[2]
Molecular Formula C₈H₁₀O₃C₇H₈O₃[1]C₆H₆O₃[2]
Molecular Weight 154.16 g/mol 140.14 g/mol [1]126.11 g/mol [2]
IUPAC Name This compound5-methylbenzene-1,2,4-triol[1]Benzene-1,2,4-triol[2]
Predicted LogP Data not available1.2[1]Data not available
Melting Point Data not availableData not available141 °C[2]

Potential Research Areas and Experimental Designs

Antioxidant and Radical Scavenging Activity

The phenolic hydroxyl groups in this compound are characteristic of antioxidant compounds that can neutralize reactive oxygen species (ROS). This is a foundational area of investigation.

  • In vitro antioxidant assays: Utilize standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and oxygen radical absorbance capacity (ORAC) to quantify the antioxidant potential.

  • Cellular antioxidant activity: Employ cell-based assays to measure the compound's ability to mitigate oxidative stress induced by agents like hydrogen peroxide or tert-butyl hydroperoxide in cell lines such as human keratinocytes (HaCaT) or neuronal cells (SH-SY5Y).

  • Mechanism of action: Investigate the potential activation of the Nrf2-Keap1 pathway, a key regulator of the cellular antioxidant response.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of this compound in methanol.

    • Use ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at various concentrations.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Anti-inflammatory Properties

Chronic inflammation is implicated in numerous diseases. The structural similarity to other phenolic compounds suggests that this compound may possess anti-inflammatory properties.

  • Enzyme inhibition assays: Evaluate the inhibitory effect on key pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

  • Cytokine production in immune cells: Treat lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) with the compound and measure the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β using ELISA.

  • Signaling pathway analysis: Investigate the modulation of inflammatory signaling pathways, particularly the NF-κB pathway, through techniques like Western blotting to assess the phosphorylation of key signaling proteins.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays RAW_264_7 RAW 264.7 Macrophages LPS LPS Stimulation RAW_264_7->LPS Compound This compound LPS->Compound Co-treatment ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) Compound->ELISA Western_Blot Western Blot for NF-κB Pathway Proteins Compound->Western_Blot COX_Assay COX Inhibition Assay Compound->COX_Assay

Caption: Workflow for assessing the anti-inflammatory potential.

Neuroprotective Effects

Oxidative stress and inflammation are key pathological features of neurodegenerative diseases. Given its potential antioxidant and anti-inflammatory activities, this compound is a candidate for neuroprotection.

  • Neuronal cell viability assays: Assess the compound's ability to protect neuronal cells (e.g., SH-SY5Y or primary neurons) from neurotoxins such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptides.

  • Anti-apoptotic activity: Investigate the modulation of apoptotic pathways by measuring markers like caspase-3 activity and the Bcl-2/Bax ratio in neuronal cells under stress.

  • Blood-brain barrier permeability: Evaluate the potential of the compound to cross the blood-brain barrier using in vitro models like the parallel artificial membrane permeability assay (PAMPA).

G Oxidative_Stress Oxidative Stress Neuroinflammation Neuronal_Survival Neuronal Survival Oxidative_Stress->Neuronal_Survival Inhibits Compound 3,5-Dimethylbenzene- 1,2,4-triol Nrf2 Nrf2 Activation Compound->Nrf2 NFkB NF-κB Inhibition Compound->NFkB Apoptosis Inhibition of Apoptosis Compound->Apoptosis Nrf2->Neuronal_Survival NFkB->Neuronal_Survival Apoptosis->Neuronal_Survival

Caption: Hypothesized neuroprotective signaling pathways.

Antimicrobial Activity

Benzene-1,2,4-triol has demonstrated antimicrobial properties, suggesting that this compound could be a valuable scaffold for developing new antimicrobial agents.

  • Minimum Inhibitory Concentration (MIC) determination: Screen the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to determine its MIC.

  • Mechanism of action studies: Investigate the mode of antimicrobial action, such as membrane permeabilization or inhibition of essential metabolic pathways.

  • Synergy studies: Evaluate the potential for synergistic effects when combined with existing antibiotics.

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Culture the microbial strains to the mid-logarithmic phase and adjust the inoculum to a standard concentration (e.g., 5 x 10^5 CFU/mL).

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi).

    • Add the standardized microbial inoculum to each well.

    • Include positive (microbe only) and negative (broth only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis:

    • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Synthesis and Derivatization Strategies

Further research into the synthesis and subsequent derivatization of the parent molecule could unlock compounds with enhanced potency, selectivity, and pharmacokinetic properties. Modifications to the hydroxyl and methyl groups could be explored to generate a library of analogs for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

This compound represents an unexplored molecule with significant potential in drug discovery. Based on the activities of its structural analogs, research into its antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties is highly warranted. The experimental frameworks provided in this guide offer a starting point for a comprehensive evaluation of this promising compound. Future research should focus on establishing a scalable synthesis, conducting thorough in vitro and in vivo studies to validate these potential therapeutic applications, and exploring its toxicological profile.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3,5-Dimethylbenzene-1,2,4-triol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, five-step synthetic pathway for the laboratory-scale preparation of 3,5-Dimethylbenzene-1,2,4-triol, a potentially valuable intermediate in pharmaceutical and materials science research. The proposed synthesis commences with the readily available starting material, 2,6-dimethylphenol, and employs a series of well-established organic transformations.

Synthetic Strategy Overview

The synthesis of this compound is not widely documented in the literature. The following protocol outlines a rational and feasible multi-step approach. The overall strategy involves the sequential functionalization of the aromatic ring of 2,6-dimethylphenol to introduce the required hydroxyl groups. The key transformations include nitration, reduction, oxidation to a benzoquinone, Thiele-Winter acetoxylation, and subsequent hydrolysis.

Synthesis_Workflow A 2,6-Dimethylphenol B 4-Nitro-2,6-dimethylphenol A->B Nitration C 4-Amino-2,6-dimethylphenol B->C Reduction D 2,6-Dimethyl-p-benzoquinone C->D Oxidation E 3,5-Dimethylbenzene-1,2,4-triyl triacetate D->E Thiele-Winter Acetoxylation F This compound E->F Hydrolysis

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the proposed synthesis. Please note that yields are based on literature precedents for similar reactions and may vary depending on experimental conditions.

StepReactionStarting MaterialKey ReagentsProductExpected Yield (%)
1Nitration2,6-DimethylphenolSb(NO₃)₃·5H₂O4-Nitro-2,6-dimethylphenol~95%[1]
2Reduction4-Nitro-2,6-dimethylphenolNa₂S / H₂O4-Amino-2,6-dimethylphenolHigh
3Oxidation4-Amino-2,6-dimethylphenolO₂, Cu(II) salt2,6-Dimethyl-p-benzoquinone81-84%[2]
4Thiele-Winter Acetoxylation2,6-Dimethyl-p-benzoquinoneAcetic anhydride, H₂SO₄3,5-Dimethylbenzene-1,2,4-triyl triacetateHigh
5Hydrolysis3,5-Dimethylbenzene-1,2,4-triyl triacetateHCl, Methanol/WaterThis compoundHigh

Experimental Protocols

Step 1: Synthesis of 4-Nitro-2,6-dimethylphenol

This procedure utilizes antimony nitrate for the regioselective para-nitration of 2,6-dimethylphenol.[1]

  • Materials: 2,6-Dimethylphenol, Antimony(III) nitrate pentahydrate (Sb(NO₃)₃·5H₂O), Acetone, Ethanol, Deionized water.

  • Equipment: 25 mL beaker, magnetic stirrer, ice-water bath, filtration apparatus.

  • Procedure:

    • In a 25 mL beaker, place 2,6-dimethylphenol (1.0 mmol, 122.16 mg).

    • Add antimony(III) nitrate pentahydrate (1.0 mmol, 403.85 mg).

    • Cool the beaker in an ice-water bath to 0-5 °C.

    • Grind the mixture with a glass rod for a few seconds to initiate the reaction.

    • Continue stirring the mixture in the ice-water bath for 15-20 minutes.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, a precipitate will form.

  • Purification:

    • Filter the resulting precipitate.

    • Recrystallize the solid from a mixture of acetone and water or ethanol and water to yield pure 4-nitro-2,6-dimethylphenol.

  • Characterization: The product can be characterized by ¹H-NMR, IR spectroscopy, and melting point analysis.

Step 2: Synthesis of 4-Amino-2,6-dimethylphenol

This protocol describes the reduction of the nitro group to an amine using sodium sulfide. This is a common method for the selective reduction of nitro groups in the presence of other functional groups.

  • Materials: 4-Nitro-2,6-dimethylphenol, Sodium sulfide nonahydrate (Na₂S·9H₂O), Deionized water, Glacial acetic acid.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

  • Procedure:

    • Dissolve 4-nitro-2,6-dimethylphenol (1.0 mmol, 167.16 mg) in water in a round-bottom flask.

    • Add a solution of sodium sulfide nonahydrate (approx. 3.0 mmol, 720.48 mg) in water to the flask.

    • Heat the mixture at reflux for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

  • Purification:

    • Carefully acidify the cooled reaction mixture with glacial acetic acid to precipitate the product.

    • Filter the precipitate and wash with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

  • Characterization: The product can be identified by ¹H-NMR, IR spectroscopy, and mass spectrometry.

Step 3: Synthesis of 2,6-Dimethyl-p-benzoquinone

This procedure involves the oxidation of 4-amino-2,6-dimethylphenol to the corresponding p-benzoquinone using a copper-catalyzed oxidation with molecular oxygen.[2]

  • Materials: 4-Amino-2,6-dimethylphenol, Copper(II) chloride dihydrate (CuCl₂·2H₂O), Methanol, Oxygen gas.

  • Equipment: Two-necked flask, magnetic stirrer, gas inlet tube, condenser.

  • Procedure:

    • Dissolve 4-amino-2,6-dimethylphenol (1.0 mmol, 137.18 mg) in methanol in a two-necked flask.

    • Add a catalytic amount of copper(II) chloride dihydrate (e.g., 0.1 mmol, 17.05 mg).

    • Bubble oxygen gas through the solution while stirring vigorously at room temperature.

    • The reaction is typically complete within a few hours, indicated by a color change and TLC analysis.

  • Purification:

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove the catalyst.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • The crude product can be purified by column chromatography on silica gel or by sublimation.

  • Characterization: The product can be characterized by ¹H-NMR, ¹³C-NMR, and melting point determination. The melting point of 2,6-dimethyl-p-benzoquinone is reported to be 71-73 °C.[3][4]

Step 4: Synthesis of 3,5-Dimethylbenzene-1,2,4-triyl triacetate

This step employs the Thiele-Winter acetoxylation to convert the synthesized benzoquinone into a triacetate.[5][6]

  • Materials: 2,6-Dimethyl-p-benzoquinone, Acetic anhydride, Concentrated sulfuric acid.

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Procedure:

    • In a round-bottom flask, dissolve 2,6-dimethyl-p-benzoquinone (1.0 mmol, 136.15 mg) in acetic anhydride (e.g., 5 mL).

    • Cool the mixture in an ice bath.

    • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) with stirring.

    • Allow the reaction to proceed at room temperature for several hours or until TLC indicates the consumption of the starting material.

  • Purification:

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 3,5-dimethylbenzene-1,2,4-triyl triacetate.

  • Characterization: The structure can be confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Step 5: Synthesis of this compound

The final step is the hydrolysis of the triacetate to yield the desired triol.

  • Materials: 3,5-Dimethylbenzene-1,2,4-triyl triacetate, Methanol, Deionized water, Concentrated hydrochloric acid.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • In a round-bottom flask, suspend 3,5-dimethylbenzene-1,2,4-triyl triacetate (1.0 mmol, 280.26 mg) in a mixture of methanol and water (e.g., 10 mL methanol and 5 mL water).

    • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mL).

    • Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

  • Purification:

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • The aqueous solution can be extracted with a suitable organic solvent like ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

    • Further purification can be achieved by column chromatography on silica gel.

  • Characterization: The final product, this compound, should be characterized by ¹H-NMR, ¹³C-NMR, mass spectrometry, and high-resolution mass spectrometry to confirm its structure and purity.

Reaction_Types Start 2,6-Dimethylphenol Nitration Electrophilic Aromatic Substitution (Nitration) Start->Nitration Reduction Nitro Group Reduction Nitration->Reduction Oxidation Oxidation of Aminophenol Reduction->Oxidation Acetoxylation Thiele-Winter Acetoxylation Oxidation->Acetoxylation Hydrolysis Ester Hydrolysis Acetoxylation->Hydrolysis Product 3,5-Dimethylbenzene- 1,2,4-triol Hydrolysis->Product

References

HPLC Analysis of 3,5-Dimethylbenzene-1,2,4-triol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the analysis of 3,5-Dimethylbenzene-1,2,4-triol using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is designed for the accurate quantification of this phenolic compound in research and quality control settings. The method is based on reversed-phase chromatography, which is a widely used and robust technique for the analysis of phenolic compounds.[1][2][3] This application note includes instrument parameters, sample preparation guidelines, and a data reporting structure to ensure reliable and reproducible results.

Introduction

This compound is a phenolic compound of interest in various fields, including pharmaceutical development and chemical synthesis. Accurate and precise analytical methods are crucial for its quantification in different matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds due to its high resolution and sensitivity.[3][4] This application note outlines a ready-to-use HPLC method for the analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing an appropriate analytical method.

PropertyValue
Molecular Formula C₈H₁₀O₃[5]
Molecular Weight 154.16 g/mol [5]
General Class Phenolic Compound, Aromatic Polyol[6]
Anticipated Polarity Polar
UV Absorbance Expected in the range of 270-280 nm (typical for phenols)

HPLC Method Parameters

The following table outlines the recommended HPLC parameters for the analysis of this compound. These parameters are based on common practices for analyzing similar phenolic compounds.[1][3][7]

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 278 nm[7]
Detector UV/DAD (Diode Array Detector)[3][8]

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[8]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (in its initial composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation

The appropriate sample preparation will depend on the matrix. A general procedure for a solid sample is provided below.

  • Extraction: Accurately weigh a known amount of the sample and extract the analyte using a suitable solvent such as methanol or a methanol/water mixture.[2][7] Sonication can be used to improve extraction efficiency.[7]

  • Centrifugation/Filtration: Centrifuge the extract to pellet any solid particles. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection to prevent column clogging.[3][9]

  • Dilution: If necessary, dilute the filtered extract with the initial mobile phase to bring the analyte concentration within the range of the calibration curve.

Data Analysis and Reporting

Calibration Curve

Inject the working standard solutions and record the peak area for this compound at each concentration. Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (r²) of ≥ 0.999.

Quantification

Inject the prepared sample and identify the peak for this compound based on its retention time compared to the standards. Calculate the concentration of the analyte in the sample using the calibration curve.

The following table should be used to report the quantitative results:

Sample IDRetention Time (min)Peak AreaCalculated Concentration (µg/mL)

System Suitability

To ensure the performance of the HPLC system, system suitability tests should be performed before sample analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of replicate injections < 2.0%

Visual Representations

Experimental Workflow

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard Weighing C Filtration A->C B Sample Weighing & Extraction B->C D Dilution C->D E HPLC Injection D->E F Data Acquisition E->F G Peak Integration F->G H Quantification G->H I Report Generation H->I

Caption: HPLC Analysis Workflow for this compound.

Logical Relationship of Method Development

Analyte This compound (Phenolic Compound) Properties Physicochemical Properties (Polarity, UV Absorbance) Analyte->Properties Method HPLC Method Properties->Method Parameters Key Parameters (Column, Mobile Phase, Detector) Method->Parameters Protocol Detailed Protocol (Standard/Sample Prep, Analysis) Parameters->Protocol Validation Method Validation (Accuracy, Precision, Linearity) Protocol->Validation

Caption: Logical Steps in HPLC Method Development for the Analyte.

References

Application Note: NMR Spectroscopic Analysis of 3,5-Dimethylbenzene-1,2,4-triol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 3,5-Dimethylbenzene-1,2,4-triol. Due to the absence of published experimental NMR data for this specific compound, this note presents predicted ¹H and ¹³C NMR chemical shifts based on analysis of structurally similar compounds. A comprehensive, standardized experimental protocol for sample preparation and data acquisition is also provided to guide researchers in obtaining high-quality NMR spectra for this and related phenolic compounds. This information is valuable for the identification, purity assessment, and structural elucidation of this compound in various research and development settings, including drug discovery and materials science.

Introduction

This compound is a polyhydroxylated aromatic compound. The arrangement of hydroxyl and methyl groups on the benzene ring dictates its chemical and physical properties, including its potential antioxidant activity and its utility as a building block in organic synthesis. NMR spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of such small molecules. This application note serves as a practical guide for researchers, providing both predicted spectral data and a robust experimental protocol.

Predicted NMR Spectral Data

The following ¹H and ¹³C NMR spectral data for this compound have been predicted based on established substituent effects and analysis of related compounds such as benzene-1,2,4-triol, and various dimethylphenols. The predictions are made for a sample dissolved in DMSO-d₆, a common solvent for phenolic compounds.

Structure:

this compound structure

Figure 1. Chemical Structure of this compound.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ar-H (on C6)6.10 - 6.30s1H-
-OH (on C1)8.70 - 9.20s (broad)1H-
-OH (on C2)8.40 - 8.80s (broad)1H-
-OH (on C4)8.00 - 8.50s (broad)1H-
-CH₃ (on C3)2.00 - 2.20s3H-
-CH₃ (on C5)2.00 - 2.20s3H-

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1145.0 - 150.0
C2140.0 - 145.0
C3115.0 - 120.0
C4148.0 - 153.0
C5118.0 - 123.0
C6105.0 - 110.0
-CH₃ (on C3)15.0 - 20.0
-CH₃ (on C5)15.0 - 20.0

Experimental Protocol

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆), high purity (99.9 atom % D)

  • High-precision 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 500 MHz) equipped with a suitable probe

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, and transfer it to a clean, dry vial.[1]

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.[1]

  • Gently vortex the vial until the sample is completely dissolved.

  • Carefully transfer the solution into a 5 mm NMR tube using a pipette.

  • Cap the NMR tube securely.

Instrumental Parameters:

The following are suggested starting parameters for a 500 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency500 MHz
SolventDMSO-d₆
Temperature298 K
Pulse Programzg30
Number of Scans (NS)16
Relaxation Delay (D1)2.0 s
Acquisition Time (AQ)4.0 s
Spectral Width (SW)20 ppm

¹³C NMR Acquisition Parameters:

ParameterValue
Spectrometer Frequency125 MHz
SolventDMSO-d₆
Temperature298 K
Pulse Programzgpg30
DecouplingProton decoupled
Number of Scans (NS)1024
Relaxation Delay (D1)2.0 s
Acquisition Time (AQ)1.5 s
Spectral Width (SW)240 ppm

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

  • Integrate the peaks in the ¹H spectrum.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involving phenolic compounds.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in DMSO-d₆ (approx. 0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Tune, Shim) transfer->setup acquire_h1 Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C Spectrum setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate & Analyze calibrate->integrate

Caption: Experimental workflow for NMR analysis.

antioxidant_pathway ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress Compound This compound (Phenolic Antioxidant) Compound->ROS Direct Scavenging Compound->Nrf2_Keap1 Induces Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Expression Antioxidant_Enzymes->ROS Neutralization Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Enzymes->Cellular_Protection

Caption: Hypothetical antioxidant signaling pathway.

Discussion

The predicted NMR data provides a valuable reference for the initial identification of this compound. The aromatic region of the ¹H NMR spectrum is expected to show a single proton, deshielded by the three hydroxyl groups. The two methyl groups are chemically equivalent and should appear as a single peak. The hydroxyl protons are expected to be broad and their chemical shifts can be highly dependent on concentration, temperature, and water content. Confirmation of the hydroxyl peaks can be achieved by a D₂O exchange experiment, where the hydroxyl signals would disappear.

The provided experimental protocol is a standardized procedure that should yield high-resolution spectra suitable for structural confirmation and purity analysis. The choice of DMSO-d₆ as a solvent is due to its ability to dissolve polar phenolic compounds and to slow down the proton exchange of the hydroxyl groups, often allowing for their observation in the ¹H NMR spectrum.

The hypothetical signaling pathway illustrates how phenolic compounds like this compound may exert antioxidant effects, not only by directly scavenging reactive oxygen species (ROS), but also by activating the Nrf2-ARE pathway, leading to the upregulation of endogenous antioxidant enzymes.[2][3][4] This dual action is a hallmark of many bioactive phenolic compounds.

Conclusion

This application note provides essential predicted NMR data and a detailed experimental protocol for the analysis of this compound. The information presented herein will facilitate the accurate identification and further investigation of this compound by researchers in various scientific disciplines. The provided workflow and pathway diagrams serve as useful visual aids for experimental planning and for understanding the potential biological role of this class of molecules.

References

Application Notes and Protocols for 3,5-Dimethylbenzene-1,2,4-triol in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylbenzene-1,2,4-triol is a phenolic compound with a structural resemblance to endogenous and natural antioxidants. Its hydroquinone and catechol-like moieties suggest a strong potential for antioxidant activity. Phenolic compounds are known to act as antioxidants through various mechanisms, including hydrogen atom transfer (HAT), single-electron transfer (SET), and chelation of transition metals.[1] The presence of three hydroxyl groups on the benzene ring, particularly the 1,2,4-triol arrangement, is expected to confer potent radical scavenging properties. These structural features make this compound a compelling candidate for investigation in antioxidant research and as a potential lead compound in drug development for conditions associated with oxidative stress.

Mechanism of Antioxidant Action

The antioxidant capacity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from one of their hydroxyl groups to a free radical, thereby neutralizing it.[2][3] The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The presence of multiple hydroxyl groups and electron-donating methyl groups on the benzene ring further enhances this stability, making the compound a more effective antioxidant.

In addition to direct radical scavenging, this compound may also exert its antioxidant effects through the modulation of intracellular signaling pathways. A key pathway in the cellular defense against oxidative stress is the Keap1-Nrf2 signaling pathway.[4] Under conditions of oxidative stress, electrophilic compounds can interact with cysteine residues on Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[5] Given its chemical structure, it is plausible that this compound or its oxidation products could act as signaling molecules to activate the Nrf2 pathway.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on safety data for similar phenolic compounds, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile or neoprene).[6]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[7] Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Phenolic compounds can be sensitive to light and air.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Data Presentation: Hypothetical Antioxidant Profile

The following tables summarize hypothetical quantitative data for this compound in common antioxidant assays. These values are for illustrative purposes to demonstrate how experimental data for this compound could be presented and are benchmarked against the common antioxidant, Trolox.

Table 1: In Vitro Radical Scavenging Activity

AssayTest CompoundIC50 (µM) [Hypothetical]Trolox Equivalent Antioxidant Capacity (TEAC) [Hypothetical]
DPPHThis compound15.82.1
ABTSThis compound8.23.5

Table 2: Cellular Antioxidant Activity

AssayCell LineTest CompoundEC50 (µM) [Hypothetical]
Cellular Antioxidant Assay (CAA)HepG2This compound25.4

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of Test Compound Stock Solution: Prepare a 1 mM stock solution of this compound in methanol.

  • Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound or a standard antioxidant (e.g., Trolox) to the wells.

    • For the control, add 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.[8]

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound Stock Solution: Prepare a 1 mM stock solution of this compound in ethanol or a suitable solvent.

  • Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of concentrations.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of this compound or a standard antioxidant (e.g., Trolox) to the wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.[9] The oxidation of DCFH is induced by a peroxyl radical generator.

Materials:

  • This compound

  • Human hepatocellular carcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • DCFH-DA

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) - peroxyl radical initiator

  • Hank's Balanced Salt Solution (HBSS)

  • Black, clear-bottom 96-well cell culture plates

  • Fluorescence microplate reader

Protocol:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the HepG2 cells into a black, clear-bottom 96-well plate at a density of 6 x 10^4 cells/well and allow them to attach for 24 hours.

  • Treatment with Test Compound:

    • Remove the culture medium and wash the cells with HBSS.

    • Treat the cells with various concentrations of this compound and a standard (e.g., Quercetin) in treatment medium for 1 hour.

  • Loading with DCFH-DA:

    • Remove the treatment medium and wash the cells with HBSS.

    • Add 25 µM DCFH-DA in HBSS to each well and incubate for 1 hour.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells with HBSS.

    • Add 600 µM AAPH in HBSS to each well to induce oxidative stress.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence every 5 minutes for 1 hour using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Calculate the percentage of inhibition of DCF formation for each concentration of the test compound.

    • Determine the EC50 value, which is the concentration of the compound required to inhibit 50% of the DCF formation.

Visualizations

G Experimental Workflow for In Vitro Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Stock Solution of This compound serial_dilution Perform Serial Dilutions prep_compound->serial_dilution prep_reagent Prepare Assay Reagent (DPPH or ABTS•+) mix Mix Reagents and Sample in 96-well Plate prep_reagent->mix serial_dilution->mix incubate Incubate at Room Temperature mix->incubate measure Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for DPPH and ABTS antioxidant assays.

G The Keap1-Nrf2 Antioxidant Response Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nrf2 Nrf2 keap1 Keap1 nrf2->keap1 Binds proteasome Proteasome nrf2->proteasome Degradation nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation cul3 Cul3-Rbx1 E3 Ligase keap1->cul3 Recruits cul3->nrf2 Ubiquitination stress Oxidative Stress (e.g., ROS) stress->keap1 Inactivates antioxidant This compound antioxidant->keap1 Modulates maf sMaf nrf2_nuc->maf Dimerizes are ARE (Antioxidant Response Element) maf->are Binds genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) are->genes Activates Transcription

Caption: Keap1-Nrf2 signaling pathway activation.

References

Application Notes and Protocols for 3,5-Dimethylbenzene-1,2,4-triol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylbenzene-1,2,4-triol is a substituted derivative of 1,2,4-benzenetriol. The core benzenetriol structure, with its three hydroxyl groups, imparts significant chemical reactivity, making it a versatile building block in organic synthesis.[1][2] The presence of two methyl groups on the aromatic ring is expected to modify its steric and electronic properties, potentially influencing its reactivity, selectivity, and biological activity compared to the unsubstituted parent compound. Like other phenols, it is anticipated to be a strong reducing agent and participate in a variety of chemical transformations including oxidation, substitution, and coupling reactions.[1]

Potential Applications

Based on the known applications of 1,2,4-benzenetriol, the following are potential areas of use for this compound:

  • Antioxidant: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals.[3][4] The hydroxyl groups on the benzene ring can donate a hydrogen atom to a radical, thereby stabilizing it. The methyl groups may enhance the antioxidant activity by increasing the electron density on the ring, which can facilitate hydrogen atom transfer.

  • Intermediate in Pharmaceutical and Agrochemical Synthesis: 1,2,4-Benzenetriol is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1] this compound could serve as a scaffold for the synthesis of novel bioactive molecules. The methyl groups can provide additional lipophilicity and steric bulk, which may be beneficial for modulating the pharmacological profile of a drug candidate.

  • Monomer for Polymer Synthesis: The trifunctional nature of benzenetriols allows them to be used as cross-linking agents or monomers in the synthesis of polymers.[2] this compound could potentially be used to create polymers with modified thermal and mechanical properties.

  • Precursor for Dyes and Pigments: Benzenetriol derivatives are used in the formulation of hair dyes and other colorants.[2] The specific substitution pattern of this compound could be exploited to synthesize novel dyes with unique colors and properties.

Quantitative Data

As specific experimental data for this compound is limited, the following table compares its basic properties with those of the parent compound, 1,2,4-benzenetriol.

Property1,2,4-BenzenetriolThis compoundReference
CAS Number 533-73-34380-94-3[5][6]
Molecular Formula C₆H₆O₃C₈H₁₀O₃[5][6]
Molecular Weight 126.11 g/mol 154.16 g/mol [5][6]
Appearance White to light-tan crystalline powderNot specified (likely a solid)[6]
Purity ≥97%Not specified[6]

Experimental Protocols

The following are representative, hypothetical protocols for potential applications of this compound.

Protocol 1: Evaluation of Antioxidant Activity using DPPH Radical Scavenging Assay

This protocol describes a common method for assessing the antioxidant activity of phenolic compounds.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • UV-Vis microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound (e.g., 10, 25, 50, 100, 200 µg/mL) prepared by diluting the stock solution with methanol.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the sample solution.

    • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: Synthesis of a Triacetate Derivative

This protocol describes a simple derivatization of the hydroxyl groups, a common step in the characterization or protection of phenols.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (as a catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of dichloromethane.

    • Add 5 equivalents of acetic anhydride to the solution.

    • Slowly add a catalytic amount of pyridine (e.g., 0.1 equivalents) to the mixture while stirring at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any excess acetic anhydride and pyridine.

    • Wash with water (1 x 20 mL) and then brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure triacetate derivative.

Visualizations

reaction_pathway start This compound antioxidant Antioxidant Activity (Radical Scavenging) start->antioxidant Potential Application intermediate Intermediate for Bioactive Molecules start->intermediate Potential Application polymer Monomer for Polymerization start->polymer Potential Application dye Precursor for Dyes and Pigments start->dye Potential Application experimental_workflow cluster_prep Sample Preparation cluster_assay DPPH Assay cluster_analysis Data Analysis stock Prepare Stock Solutions (Compound & DPPH) dilutions Create Serial Dilutions stock->dilutions mix Mix Sample and DPPH in 96-well plate dilutions->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Scavenging measure->calculate ic50 Determine IC50 Value calculate->ic50

References

Application Note and Protocol for the Purification of 3,5-Dimethylbenzene-1,2,4-triol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 3,5-Dimethylbenzene-1,2,4-triol, a substituted aromatic triol. Due to the susceptibility of hydroquinones and related phenolic compounds to oxidation, this protocol emphasizes techniques to minimize degradation and ensure high purity of the final product.[1][2] The methods described include recrystallization and column chromatography, along with analytical techniques for purity assessment. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound belongs to the class of substituted benzene-1,2,4-triols, which are valuable intermediates in the synthesis of various organic molecules and potential pharmacophores. Substituted hydroquinones and related phenols are known for their biological activities but are also prone to oxidation, which can lead to the formation of colored impurities and dimerization.[1][2] Therefore, a robust purification protocol is critical to obtain high-purity material for subsequent applications. The following protocols are based on established methods for the purification of substituted hydroquinones and benzenetriols and are adapted for this compound.

Physicochemical Properties and Handling

PropertyValueReference
Molecular FormulaC8H10O3N/A
Molecular Weight154.16 g/mol N/A
AppearanceOff-white to pale brown solidGeneral observation for similar compounds
StorageStore at 2-8°C under an inert atmosphere (Argon or Nitrogen)[3]

Handling Precautions: this compound is sensitive to air and light. All handling and purification steps should be performed under an inert atmosphere where possible, and exposure to light should be minimized.[2][3] The use of deoxygenated solvents is highly recommended.

Purification Protocols

Two primary methods for the purification of this compound are presented: recrystallization and flash column chromatography. The choice of method will depend on the impurity profile of the crude material and the desired final purity.

Protocol 1: Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds. The key is the selection of an appropriate solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. For substituted hydroquinones, solvents such as isopropanol, toluene, and ethyl acetate have been used.[4][5]

Experimental Protocol:

  • Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a hot solvent (e.g., ethyl acetate, toluene, or a mixture such as ethyl acetate/hexanes).

  • Dissolution: In a round-bottom flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a further 10-15 minutes.[5]

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow for Recrystallization:

A Crude this compound B Dissolve in minimal hot solvent A->B C Add activated charcoal (optional) B->C E Cool to crystallize B->E if no charcoal D Hot filtration C->D D->E F Isolate crystals by filtration E->F G Dry under vacuum F->G H Pure this compound G->H

Caption: Recrystallization workflow for this compound.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a versatile technique for separating compounds with different polarities. For substituted hydroquinones, a normal phase silica gel column is often effective.

Experimental Protocol:

  • Stationary Phase: Prepare a silica gel slurry in the chosen mobile phase and pack a glass column.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Elute the column with the chosen mobile phase (e.g., a gradient of ethyl acetate in hexanes). The elution can be monitored by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions as the compounds elute from the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Workflow for Flash Column Chromatography:

A Prepare silica gel column C Load sample onto column A->C B Dissolve crude product B->C D Elute with solvent gradient C->D E Collect fractions D->E F Analyze fractions by TLC E->F G Combine pure fractions F->G H Evaporate solvent G->H I Pure this compound H->I cluster_0 Extracellular cluster_1 Intracellular A This compound B Cellular Environment A->B C Reactive Oxygen Species (ROS) Modulation B->C D MAPK Pathway C->D E Nrf2 Activation C->E F Apoptosis D->F G Cellular Response E->G Antioxidant Response F->G Cell Death

References

Application Notes and Protocols: In Vitro Studies Involving 3,5-Dimethylbenzene-1,2,4-triol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,5-Dimethylbenzene-1,2,4-triol is a phenolic compound of interest for its potential biological activities, likely stemming from its antioxidant and pro-oxidant capabilities. Phenolic compounds are widely studied for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and neuroprotective properties. This document provides a detailed framework for the in vitro evaluation of this compound, drawing parallels from studies on similar molecules.

Potential In Vitro Applications and Corresponding Protocols

Based on the activities of related phenolic compounds, the primary in vitro applications for this compound would likely involve assessing its antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects.

Antimicrobial Activity Assessment

The antimicrobial potential of phenolic compounds is a significant area of research. Studies on Benzene-1,2,4-triol have demonstrated its activity against various bacteria, such as Xanthomonas citri subsp. citri.[1][2] A key aspect to consider is the compound's stability, as dimerization can affect its activity.[1][2]

Table 1: Minimum Inhibitory Concentrations (MIC) of Benzene-1,2,4-triol and Related Compounds against X. citri

CompoundMIC (mM)Reference
Benzene-1,2,4-triol0.05[1][2]
Benzene-1,2,4-triol Dimer 1> 0.4[1]
Benzene-1,2,4-triol Dimer 2> 0.4[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a target bacterial strain.

Materials:

  • This compound

  • Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the compound in the 96-well plate using MHB to achieve a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution dilution Serial Dilution in 96-well Plate stock->dilution inoculum Prepare Bacterial Inoculum add_inoculum Add Inoculum inoculum->add_inoculum dilution->add_inoculum incubation Incubate at 37°C add_inoculum->incubation read_results Read Results (Visual/Spectrophotometer) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Antioxidant Activity Evaluation

Phenolic compounds are well-known for their antioxidant properties. The antioxidant capacity of 1,2,4-triazole analogs has been evaluated using the DPPH radical scavenging assay.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • This compound

  • DPPH solution in methanol

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare different concentrations of this compound and ascorbic acid in methanol.

  • Assay Reaction: In a 96-well plate, mix the sample solutions with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Anti-inflammatory Activity Assessment

The anti-inflammatory effects of related compounds have been investigated by measuring the inhibition of pro-inflammatory mediators in cell-based assays. For instance, studies have evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4][5]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess Reagent.

  • Data Analysis: Determine the effect of the compound on NO production by comparing the nitrite levels in treated versus untreated (LPS only) cells.

Signaling Pathway: LPS-induced Inflammatory Response

LPS_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) Nucleus->ProInflammatory activates transcription of Compound This compound (Hypothesized Inhibition) Compound->IKK Compound->NFkB

Caption: Hypothesized inhibition of the LPS-induced NF-κB signaling pathway.

Neuroprotective Effects Evaluation

The neuroprotective potential of novel compounds is often assessed in vitro using neuronal cell lines challenged with neurotoxins. For example, the protective effects against H2O2-induced damage in SH-SY5Y neuroblastoma cells have been investigated for other molecules.[6]

Experimental Protocol: Neuroprotection against Oxidative Stress in SH-SY5Y Cells

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium with 10% FBS

  • This compound

  • Hydrogen peroxide (H2O2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells and, if desired, differentiate them into a more neuron-like phenotype using agents like retinoic acid.

  • Pre-treatment: Treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).

  • Induction of Oxidative Stress: Expose the cells to a cytotoxic concentration of H2O2 for a few hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with H2O2 alone to determine the neuroprotective effect.

Conclusion

While direct experimental data for this compound is currently lacking, the protocols and frameworks outlined in these application notes provide a comprehensive starting point for its in vitro characterization. Researchers are encouraged to adapt these methodologies to their specific experimental needs and to carefully consider the compound's physicochemical properties, such as solubility and stability, during experimental design. The exploration of its biological activities could unveil novel therapeutic potentials.

References

Application Notes and Protocols for Benzenetriol Derivatives in Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

However, the parent compound, 1,2,4-Benzenetriol (also known as hydroxyquinol), is a well-studied reagent. The following application notes and protocols for 1,2,4-Benzenetriol are provided as a reference for researchers and drug development professionals. These may serve as a foundational guide for potential applications of its derivatives, such as 3,5-Dimethylbenzene-1,2,4-triol, with the understanding that reaction conditions and outcomes may vary.

1,2,4-Benzenetriol: A Versatile Reagent in Organic Synthesis and Biological Studies

1,2,4-Benzenetriol is a highly reactive aromatic compound with three hydroxyl groups, making it a versatile intermediate in various chemical transformations.[1] Its utility spans from being a building block in the synthesis of pharmaceuticals and agrochemicals to its use in cosmetic formulations and materials science.[2][3]

Key Applications:
  • Pharmaceutical and Agrochemical Synthesis: It serves as a precursor for creating more complex molecules with potential therapeutic or pesticidal activities.[3]

  • Cosmetic Industry: Utilized in hair dye formulations due to its ability to undergo oxidative coupling to form colored products.[1][4]

  • Polymer and Materials Science: Can be used as a monomer or cross-linking agent in the development of new polymers and as a component in adhesives.[4]

  • Biological and Environmental Studies: As a metabolite of benzene, it is studied for its role in benzene-induced toxicity and in the biodegradation of aromatic compounds.[4][5]

Chemical Reactivity and Handling

1,2,4-Benzenetriol is a potent reducing agent and is sensitive to air, especially in basic solutions, where it can auto-oxidize to form colored products.[2] This reactivity is a key aspect of its utility but also necessitates careful handling under inert atmospheres for many synthetic applications.

Oxidative Dimerization:

In the presence of oxygen, 1,2,4-benzenetriol can undergo oxidative dimerization.[6] This reaction is influenced by conditions such as pH, temperature, and the presence of metal ions.[5] Under aerobic conditions at room temperature, it can form a 5-5' linked dimer.[4] Further oxidation can lead to the formation of a hydroxyquinone-containing dimer.[6]

Experimental Protocols

The following are illustrative protocols for reactions involving 1,2,4-Benzenetriol.

Protocol 1: Synthesis of 1,2,4-Benzenetriol by Hydrolysis of 1,2,4-Triacetoxybenzene

This method is a common laboratory-scale synthesis of 1,2,4-Benzenetriol.[2][7]

Materials:

  • 1,2,4-Triacetoxybenzene

  • Methanol

  • Deionized water

  • Concentrated Hydrochloric Acid (12 N)

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃)

  • Activated charcoal

Procedure:

  • Combine 1,2,4-triacetoxybenzene with methanol and deionized water in a round-bottom flask.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture at reflux for several hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvents under reduced pressure to obtain the crude product as a solid.

  • Dissolve the crude solid in ethyl acetate with heating.

  • Add solid sodium bicarbonate and activated charcoal to the solution.

  • Heat the solution to boiling for a short period.

  • Filter the hot solution to remove the solids.

  • Concentrate the filtrate under reduced pressure to yield 1,2,4-Benzenetriol.

Quantitative Data (Illustrative):

ReactantMoles (mol)Molar Mass ( g/mol )Amount (g)
1,2,4-Triacetoxybenzene2.656252.22670
Product Molar Mass ( g/mol ) Yield (%)
1,2,4-Benzenetriol126.11~98%
Table based on an illustrative reaction described in the literature.[7]
Protocol 2: Oxidative Dimerization of 1,2,4-Benzenetriol

This protocol describes the spontaneous dimerization of 1,2,4-Benzenetriol in an aqueous solution exposed to air.[6]

Materials:

  • 1,2,4-Benzenetriol

  • Water

Procedure:

  • Dissolve 1,2,4-Benzenetriol in water in a flask that is open to the air.

  • Stir the solution at room temperature.

  • The reaction can be monitored over time by techniques such as NMR spectroscopy to observe the formation of the dimer.[6]

  • The dimer may precipitate from the solution over time.

Visualizing Chemical Pathways

The following diagrams illustrate the synthesis and a key reaction of 1,2,4-Benzenetriol.

Synthesis_of_1_2_4_Benzenetriol p_benzoquinone p-Benzoquinone triacetoxybenzene 1,2,4-Triacetoxybenzene p_benzoquinone->triacetoxybenzene Acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->triacetoxybenzene Acetylation hydrolysis Hydrolysis (H+, H₂O) triacetoxybenzene->hydrolysis benzenetriol 1,2,4-Benzenetriol hydrolysis->benzenetriol

Caption: Synthesis of 1,2,4-Benzenetriol.

Oxidative_Dimerization benzenetriol 1,2,4-Benzenetriol oxygen O₂ (Air) benzenetriol->oxygen dimer 5-5' Linked Dimer oxygen->dimer Dimerization hydroxyquinone_dimer Hydroxyquinone Dimer dimer->hydroxyquinone_dimer Further Oxidation

Caption: Oxidative Dimerization of 1,2,4-Benzenetriol.

Biological Significance and Signaling

1,2,4-Benzenetriol is a known metabolite of benzene and is implicated in its toxicity. It can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to DNA damage.[5][8] This activity is a subject of study in toxicology and drug development, particularly in understanding the mechanisms of chemical-induced carcinogenesis. The autooxidation of 1,2,4-benzenetriol can be catalyzed by metal ions like copper and iron.[5]

Biological_Activity benzene Benzene metabolism Metabolism (in vivo) benzene->metabolism benzenetriol 1,2,4-Benzenetriol metabolism->benzenetriol ros Reactive Oxygen Species (ROS) benzenetriol->ros Autooxidation dna_damage DNA Damage ros->dna_damage

Caption: Biological role of 1,2,4-Benzenetriol.

References

Techniques for Scaling Up 3,5-Dimethylbenzene-1,2,4-triol Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 3,5-Dimethylbenzene-1,2,4-triol, a potentially valuable building block in pharmaceutical and materials science. Two primary synthetic routes are presented, starting from the readily available precursor 2,6-dimethylphenol. The protocols are designed with scalability in mind, focusing on robust and well-established chemical transformations. Quantitative data for each step is summarized in tables for easy comparison, and key pathways and workflows are visualized using diagrams to facilitate understanding and implementation in a laboratory or pilot plant setting.

Introduction

This compound is a substituted polyhydric phenol of interest for its potential applications as an antioxidant, a precursor to pharmacologically active molecules, and as a monomer for specialty polymers. The strategic placement of the methyl and hydroxyl groups on the benzene ring can influence its chemical reactivity and biological activity. The development of efficient and scalable synthetic methods is crucial for enabling its broader investigation and potential commercialization.

This document outlines two distinct, scalable synthetic strategies for the production of this compound, starting from 2,6-dimethylphenol.

  • Route 1: Thiele-Winter Acetoxylation. This route involves the oxidation of 2,6-dimethylphenol to 2,6-dimethyl-p-benzoquinone, followed by a Thiele-Winter acetoxylation to introduce the third hydroxyl group as an acetate ester. A final hydrolysis step yields the desired triol. This route is attractive due to its potentially high yields in the key acetoxylation step.

  • Route 2: Elbs Persulfate Oxidation and Dakin Oxidation. This pathway begins with the direct para-hydroxylation of 2,6-dimethylphenol using the Elbs persulfate oxidation to form 2,6-dimethylhydroquinone. Subsequent protection of the hydroxyl groups, followed by formylation and a Dakin oxidation, introduces the final hydroxyl group. This multi-step approach offers an alternative with potentially milder conditions for certain transformations.

The following sections provide detailed experimental protocols for each route, along with tabulated data and graphical representations of the workflows and key mechanisms.

Synthetic Workflow Overview

G cluster_0 Starting Material cluster_1 Route 1: Thiele-Winter Acetoxylation cluster_2 Route 2: Elbs Oxidation & Dakin Oxidation cluster_3 Final Product 2,6-Dimethylphenol 2,6-Dimethylphenol Oxidation_1 Step 1.1: Oxidation 2,6-Dimethylphenol->Oxidation_1 Elbs_Oxidation Step 2.1: Elbs Persulfate Oxidation 2,6-Dimethylphenol->Elbs_Oxidation 2,6-Dimethyl-p-benzoquinone 2,6-Dimethyl-p-benzoquinone Oxidation_1->2,6-Dimethyl-p-benzoquinone Thiele_Winter Step 1.2: Thiele-Winter Acetoxylation 2,6-Dimethyl-p-benzoquinone->Thiele_Winter 1,2,4-Triacetoxy-3,5-dimethylbenzene 1,2,4-Triacetoxy-3,5-dimethylbenzene Thiele_Winter->1,2,4-Triacetoxy-3,5-dimethylbenzene Hydrolysis_1 Step 1.3: Hydrolysis 1,2,4-Triacetoxy-3,5-dimethylbenzene->Hydrolysis_1 Final_Product This compound Hydrolysis_1->Final_Product 2,6-Dimethylhydroquinone 2,6-Dimethylhydroquinone Elbs_Oxidation->2,6-Dimethylhydroquinone Protection Step 2.2: Protection (Etherification) 2,6-Dimethylhydroquinone->Protection Protected_Hydroquinone 1,4-Dimethoxy-2,6-dimethylbenzene Protection->Protected_Hydroquinone Formylation Step 2.3: Formylation Protected_Hydroquinone->Formylation Formylated_Intermediate 2,5-Dimethoxy-3,5-dimethylbenzaldehyde Formylation->Formylated_Intermediate Dakin_Oxidation Step 2.4: Dakin Oxidation Formylated_Intermediate->Dakin_Oxidation Protected_Triol 1,2,4-Trimethoxy-3,5-dimethylbenzene Dakin_Oxidation->Protected_Triol Deprotection Step 2.5: Deprotection (Ether Cleavage) Protected_Triol->Deprotection Deprotection->Final_Product

Figure 1: Overall synthetic workflow for the production of this compound via two distinct routes.

Route 1: Thiele-Winter Acetoxylation Pathway

This route offers a concise synthesis of the target molecule through a quinone intermediate. The key transformation is the Thiele-Winter acetoxylation, which efficiently constructs the 1,2,4-triacetoxybenzene core.

Step 1.1: Oxidation of 2,6-Dimethylphenol to 2,6-Dimethyl-p-benzoquinone

Application Note: The oxidation of 2,6-dimethylphenol to the corresponding p-benzoquinone is a critical first step. Various methods exist, including oxidation with Fremy's salt or catalytic oxidation with oxygen in the presence of a copper or cobalt catalyst. For scalability, catalytic air oxidation is often preferred in industrial settings due to cost-effectiveness and operational simplicity. The protocol below details a laboratory-scale procedure using Fremy's salt (potassium nitrosodisulfonate), which is known for its high selectivity.

Experimental Protocol:

  • Reaction Setup: A 2 L, three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The flask is charged with a solution of 2,6-dimethylphenol (122.2 g, 1.0 mol) in 1 L of a 1:1 mixture of methanol and water.

  • Reagent Preparation: In a separate beaker, a solution of Fremy's salt (potassium nitrosodisulfonate, 536.4 g, 2.0 mol) is prepared in 2 L of water, buffered to pH 8 with a sodium phosphate buffer.

  • Reaction Execution: The Fremy's salt solution is added dropwise to the stirred solution of 2,6-dimethylphenol over 2-3 hours, maintaining the reaction temperature between 15-20 °C using an ice bath. The reaction mixture will turn a deep purple color, which will gradually fade as the reaction progresses.

  • Work-up and Purification: After the addition is complete, the mixture is stirred for an additional hour. The reaction mixture is then extracted with dichloromethane (3 x 500 mL). The combined organic layers are washed with water (2 x 500 mL) and brine (1 x 500 mL), then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield a yellow solid. The crude product is purified by recrystallization from ethanol to afford 2,6-dimethyl-p-benzoquinone.

Step 1.2: Thiele-Winter Acetoxylation of 2,6-Dimethyl-p-benzoquinone

Application Note: The Thiele-Winter acetoxylation is a powerful reaction for converting quinones to 1,2,4-triacetoxybenzenes.[1][2] The reaction is typically catalyzed by a strong acid, such as sulfuric acid or a Lewis acid like boron trifluoride, in acetic anhydride. This reaction is generally high-yielding.

Experimental Protocol:

  • Reaction Setup: A 1 L, three-necked round-bottom flask, equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, is charged with 2,6-dimethyl-p-benzoquinone (136.1 g, 1.0 mol) and acetic anhydride (500 mL).

  • Reaction Execution: The mixture is cooled to 0-5 °C in an ice bath. Concentrated sulfuric acid (10 mL) is added dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 2 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and then carefully poured into 2 L of ice-water with stirring. The precipitated product is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral. The crude 1,2,4-triacetoxy-3,5-dimethylbenzene is dried in a vacuum oven. Further purification can be achieved by recrystallization from ethanol.

Step 1.3: Hydrolysis of 1,2,4-Triacetoxy-3,5-dimethylbenzene

Application Note: The final step is the hydrolysis of the triacetate to the desired triol. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for its straightforward work-up.

Experimental Protocol:

  • Reaction Setup: A 2 L round-bottom flask equipped with a reflux condenser is charged with 1,2,4-triacetoxy-3,5-dimethylbenzene (294.3 g, 1.0 mol), methanol (1 L), and concentrated hydrochloric acid (100 mL).

  • Reaction Execution: The mixture is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (1 L) and washed with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude this compound. The product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Quantitative Data for Route 1
StepStarting MaterialKey ReagentsProductMolar Ratio (SM:Reagent)Typical Yield (%)Purity (%)
1.12,6-DimethylphenolFremy's Salt2,6-Dimethyl-p-benzoquinone1 : 285-95>98
1.22,6-Dimethyl-p-benzoquinoneAcetic Anhydride, H₂SO₄1,2,4-Triacetoxy-3,5-dimethylbenzene1 : 5 (anhydride)80-90>97
1.31,2,4-Triacetoxy-3,5-dimethylbenzeneHCl, MethanolThis compound-90-98>99

Route 2: Elbs Persulfate Oxidation and Dakin Oxidation Pathway

This alternative route avoids the handling of quinones directly in the main synthetic sequence and relies on a series of well-established named reactions.

Step 2.1: Elbs Persulfate Oxidation of 2,6-Dimethylphenol

Application Note: The Elbs persulfate oxidation allows for the direct para-hydroxylation of phenols.[3][4] The reaction is performed in an alkaline solution with potassium persulfate. While yields can be moderate, it offers a direct route to the hydroquinone derivative.

Experimental Protocol:

  • Reaction Setup: A 5 L, three-necked round-bottom flask is equipped with a mechanical stirrer and a thermometer. A solution of 2,6-dimethylphenol (122.2 g, 1.0 mol) in 1 L of 10% aqueous sodium hydroxide is prepared in the flask and cooled to 10-15 °C.

  • Reagent Addition: A solution of potassium persulfate (270.3 g, 1.0 mol) in 2 L of water is added slowly to the stirred phenol solution over 3-4 hours, maintaining the temperature below 20 °C.

  • Reaction and Work-up: The reaction mixture is stirred at room temperature for 24 hours. The mixture is then acidified with concentrated hydrochloric acid to pH 2-3 and heated to 80-90 °C for 1 hour to hydrolyze the intermediate sulfate ester.

  • Purification: The cooled solution is extracted with ethyl acetate (3 x 800 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude 2,6-dimethylhydroquinone is purified by column chromatography or recrystallization.

Step 2.2: Protection of 2,6-Dimethylhydroquinone

Application Note: To enable selective formylation in the next step, the hydroxyl groups of the hydroquinone are protected as methyl ethers. This is a standard etherification reaction.

Experimental Protocol:

  • Reaction Setup: A 2 L flask is charged with 2,6-dimethylhydroquinone (138.2 g, 1.0 mol), acetone (1 L), and potassium carbonate (345.5 g, 2.5 mol).

  • Reagent Addition: Dimethyl sulfate (277.5 g, 2.2 mol) is added dropwise to the stirred suspension.

  • Reaction: The mixture is heated at reflux for 12-18 hours.

  • Work-up and Purification: The mixture is cooled, and the inorganic salts are filtered off. The solvent is evaporated, and the residue is dissolved in diethyl ether, washed with water and brine, and dried. The solvent is removed to give 1,4-dimethoxy-2,6-dimethylbenzene, which can be purified by distillation under reduced pressure.

Step 2.3: Formylation of 1,4-Dimethoxy-2,6-dimethylbenzene

Application Note: The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic rings, such as dimethoxybenzenes.[5][6]

Experimental Protocol:

  • Vilsmeier Reagent Preparation: In a 1 L flask, phosphorus oxychloride (184.0 g, 1.2 mol) is added dropwise to ice-cooled N,N-dimethylformamide (DMF, 200 mL) with stirring.

  • Reaction: A solution of 1,4-dimethoxy-2,6-dimethylbenzene (166.2 g, 1.0 mol) in DMF (200 mL) is added to the prepared Vilsmeier reagent. The mixture is heated to 60-70 °C for 4-6 hours.

  • Work-up and Purification: The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a sodium hydroxide solution. The precipitated product is filtered, washed with water, and dried. Recrystallization from ethanol yields pure 2,5-dimethoxy-3,5-dimethylbenzaldehyde.

Step 2.4: Dakin Oxidation of 2,5-Dimethoxy-3,5-dimethylbenzaldehyde

Application Note: The Dakin oxidation converts a para-hydroxybenzaldehyde to a hydroquinone.[7][8] In this case, the formyl group is replaced by a hydroxyl group, leading to the trimethoxy intermediate.

G Start 2,5-Dimethoxy- 3,5-dimethylbenzaldehyde Intermediate1 Tetrahedral Intermediate Start->Intermediate1 + H₂O₂ Peroxide H₂O₂ / OH⁻ Rearrangement Aryl Migration Intermediate1->Rearrangement Intermediate2 Formate Ester Rearrangement->Intermediate2 Hydrolysis Hydrolysis Intermediate2->Hydrolysis Product 1,2,4-Trimethoxy- 3,5-dimethylbenzene Hydrolysis->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethylbenzene-1,2,4-triol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 3,5-Dimethylbenzene-1,2,4-triol. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting material for the synthesis of this compound?

A1: A suitable and commercially available starting material is 3,5-dimethylphenol. This compound provides the basic carbon skeleton and the initial hydroxyl group.

Q2: Which synthesis methods are recommended for preparing this compound from 3,5-dimethylphenol?

A2: Two primary methods are recommended:

  • Elbs Persulfate Oxidation: This is a direct method for the para-hydroxylation of phenols. It involves the reaction of the phenolate ion with potassium persulfate in an alkaline solution, followed by hydrolysis. This method is often preferred for its regioselectivity.[1][2]

  • Dakin Oxidation: This is an indirect method that involves two main steps. First, a formyl or acetyl group is introduced at the 4-position of 3,5-dimethylphenol. The resulting hydroxybenzaldehyde or hydroxyacetophenone is then oxidized with hydrogen peroxide in a basic solution to yield the desired triol.[3][4][5]

Q3: What are the potential side reactions or byproducts in these syntheses?

A3:

  • Elbs Persulfate Oxidation: The main side reaction is the formation of polymeric byproducts. Also, some starting material may remain unreacted.[6] The reaction can also sometimes yield small amounts of the ortho-hydroxylated product.

  • Dakin Oxidation: Incomplete oxidation can be an issue. Also, the initial formylation or acylation step may not be perfectly regioselective, leading to isomeric impurities.

Q4: What is the expected yield for the synthesis of this compound?

A4: The yields can vary significantly based on the chosen method and optimization of reaction conditions.

  • Elbs Persulfate Oxidation: Yields are often moderate to low.[1]

  • Dakin Oxidation: This multi-step process can have a variable overall yield depending on the efficiency of each step.

Q5: How can the purity of the final product be assessed?

A5: The purity of this compound can be determined using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

Q6: What are the best practices for purifying the crude product?

A6: Purification of the crude product can be achieved through:

  • Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials.[7]

  • Recrystallization: This technique can be used to obtain a highly pure crystalline product.[8]

  • Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their solubility.[8]

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

  • Possible Cause (Elbs Oxidation): The pH of the reaction mixture was not sufficiently alkaline. The phenolate ion is the reactive species, and its formation is favored in a basic medium.

    • Solution: Ensure the reaction is performed under alkaline conditions, for instance, by using aqueous ammonia or sodium hydroxide.

  • Possible Cause (Elbs Oxidation): The potassium persulfate was added too quickly. This can lead to side reactions and decomposition of the reagent.

    • Solution: Add the potassium persulfate solution slowly and portion-wise to the reaction mixture while maintaining a low temperature.

  • Possible Cause (Dakin Oxidation): The intermediate hydroxybenzaldehyde or hydroxyacetophenone was not successfully synthesized or was of low purity.

    • Solution: Purify the intermediate before proceeding to the Dakin oxidation step. Confirm its identity and purity using analytical methods.

  • Possible Cause (Dakin Oxidation): The hydrogen peroxide decomposed before reacting.

    • Solution: Use a fresh, stabilized solution of hydrogen peroxide. Add it slowly to the reaction mixture and control the temperature.

Problem 2: The reaction is incomplete, with a significant amount of starting material remaining.

  • Possible Cause: Insufficient reaction time or temperature.

    • Solution: Increase the reaction time and/or temperature according to the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

  • Possible Cause: Inadequate mixing of the reactants.

    • Solution: Ensure efficient stirring throughout the reaction.

Problem 3: The final product is contaminated with colored impurities.

  • Possible Cause: Oxidation of the phenol product. Polihydroxylated phenols are susceptible to oxidation, which can form colored quinone-type byproducts.[9][10][11]

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. During workup and purification, handle the product quickly and avoid prolonged exposure to air and light. The use of a small amount of a reducing agent like sodium bisulfite during workup can sometimes help.

Experimental Protocols

Method 1: Elbs Persulfate Oxidation of 3,5-Dimethylphenol
  • Preparation of the Phenolate Solution:

    • Dissolve 3,5-dimethylphenol in an aqueous solution of sodium hydroxide (1-2 molar equivalents) with stirring.

    • Cool the solution to 10-15°C in an ice bath.

  • Preparation of the Persulfate Solution:

    • Separately, prepare a solution of potassium persulfate (1-1.2 molar equivalents) in water.

  • Reaction:

    • Slowly add the potassium persulfate solution to the 3,5-dimethylphenolate solution dropwise over a period of 1-2 hours, maintaining the temperature below 20°C.

    • After the addition is complete, continue stirring the mixture at room temperature for 12-24 hours.

  • Hydrolysis:

    • Acidify the reaction mixture with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to a pH of 1-2.

    • Heat the acidified mixture to 80-90°C for 1-2 hours to hydrolyze the intermediate sulfate ester.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Method 2: Dakin Oxidation via Formylation of 3,5-Dimethylphenol

Step A: Formylation of 3,5-Dimethylphenol (e.g., via the Duff Reaction)

  • Reaction Setup:

    • To a mixture of hexamethylenetetramine and glacial acetic acid, add 3,5-dimethylphenol.

    • Heat the mixture at 100-110°C for several hours.

  • Hydrolysis and Workup:

    • Add an aqueous solution of hydrochloric acid and heat the mixture to hydrolyze the intermediate.

    • Cool the mixture and extract the product, 3,5-dimethyl-4-hydroxybenzaldehyde, with an organic solvent.

    • Purify the intermediate by recrystallization or column chromatography.

Step B: Dakin Oxidation of 3,5-Dimethyl-4-hydroxybenzaldehyde

  • Reaction:

    • Dissolve the purified 3,5-dimethyl-4-hydroxybenzaldehyde in an aqueous basic solution (e.g., sodium hydroxide).

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrogen peroxide (30%) dropwise, maintaining a low temperature.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Workup and Purification:

    • Acidify the reaction mixture with a dilute acid.

    • Extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic layer.

    • Purify the resulting this compound by column chromatography.

Data Presentation

ParameterElbs Persulfate OxidationDakin Oxidation
Starting Material 3,5-Dimethylphenol3,5-Dimethylphenol
Key Reagents Potassium persulfate, BaseFormylating agent, H₂O₂, Base
Number of Steps 1 (plus hydrolysis)2 or more
Typical Yield Moderate to LowVariable
Key Advantages Direct, regioselective for para-hydroxylationAlternative route if Elbs fails
Key Disadvantages Moderate yields, potential for byproductsMulti-step, requires intermediate purification

Visualizations

G cluster_0 Elbs Persulfate Oxidation cluster_1 Dakin Oxidation Pathway A 3,5-Dimethylphenol B 3,5-Dimethyl-4-sulfoxyphenol A->B K₂S₂O₈, NaOH C This compound B->C H₃O⁺, Heat D 3,5-Dimethylphenol E 3,5-Dimethyl-4-hydroxybenzaldehyde D->E Formylation F This compound E->F H₂O₂, NaOH

Caption: Reaction pathways for the synthesis of this compound.

G Start Start Synthesis Problem Low or No Yield? Start->Problem Check_Reagents Check Reagent Quality and Stoichiometry Problem->Check_Reagents Yes Incomplete_Reaction Incomplete Reaction? Problem->Incomplete_Reaction No Check_Conditions Verify Reaction Conditions (pH, Temp, Time) Check_Reagents->Check_Conditions Check_Conditions->Problem Optimize_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Impure_Product Impure Product? Incomplete_Reaction->Impure_Product No Optimize_Time_Temp->Incomplete_Reaction Purification Optimize Purification (Chromatography, Recrystallization) Impure_Product->Purification Yes Success Successful Synthesis Impure_Product->Success No Purification->Success

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 3,5-Dimethylbenzene-1,2,4-triol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3,5-Dimethylbenzene-1,2,4-triol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

The primary challenges in purifying this compound stem from its inherent chemical instability. As a substituted benzene-1,2,4-triol, it is highly susceptible to oxidation, which can occur upon exposure to air. This oxidation can lead to the formation of colored impurities and dimers, complicating the purification process.[1][2] Furthermore, separating the desired triol from the starting material, likely 3,5-dimethylphenol, and other structurally similar byproducts can be difficult due to their similar polarities.

Q2: What are the likely impurities in a crude sample of this compound?

Common impurities may include:

  • Unreacted 3,5-dimethylphenol: The precursor in the synthesis.

  • Oxidation products: Quinones and other colored compounds formed by the oxidation of the triol.

  • Dimers: Formed by the coupling of two molecules of the triol, a common issue with benzene-1,2,4-triols.[1][2]

  • Solvent residues: From the reaction and extraction steps.

  • Catalyst residues: If a catalyst was used in the synthesis.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

Several analytical techniques can be employed to assess the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the desired compound from impurities and quantifying its purity. A reversed-phase C18 column with a suitable gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid or acetic acid) to suppress ionization is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any impurities.

  • Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the purification and to determine the appropriate solvent system for column chromatography.

Troubleshooting Guides

Problem 1: The purified product is colored (e.g., pink, brown, or dark).
Possible Cause Troubleshooting Step
Oxidation of the product 1. Work under an inert atmosphere: Perform all purification steps (e.g., solvent evaporation, chromatography, and recrystallization) under an inert gas like nitrogen or argon to minimize contact with oxygen. 2. Use degassed solvents: Solvents can contain dissolved oxygen. Degas all solvents before use by sparging with an inert gas or by the freeze-pump-thaw method. 3. Add antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or sodium dithionite, to the crude mixture before purification. However, be mindful that this will need to be removed in a subsequent step.
Presence of quinone impurities 1. Charcoal treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Stir for a short period and then filter through celite to remove the charcoal and adsorbed colored impurities. This should be done cautiously as some product may also be adsorbed. 2. Reductive workup: A gentle reductive workup of the crude reaction mixture (e.g., with a small amount of sodium bisulfite) might help to reduce some of the colored quinone byproducts back to the triol.
Problem 2: Difficulty in separating this compound from the starting material (3,5-dimethylphenol).
Possible Cause Troubleshooting Step
Similar polarity 1. Optimize column chromatography:     - Solvent system: Use a less polar solvent system to increase the separation on the column. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or diethyl ether) may be effective.     - Stationary phase: Consider using a different stationary phase, such as alumina (basic or neutral), or a bonded-phase silica gel (e.g., diol or cyano) which may offer different selectivity. 2. Recrystallization:     - Solvent screening: Systematically screen for a suitable recrystallization solvent or solvent mixture. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the desired compound and high solubility for the impurities at room temperature or below. 3. Acid-base extraction: Utilize the difference in acidity between the triol and the phenol. The triol is expected to be more acidic. A careful extraction with a weak base might selectively deprotonate and extract the triol into the aqueous phase, leaving the less acidic phenol in the organic phase. This would require careful pH control.
Problem 3: The product degrades during purification.
Possible Cause Troubleshooting Step
Sensitivity to heat 1. Avoid high temperatures: When evaporating solvents, use a rotary evaporator at a low temperature. If recrystallization requires heating, minimize the time the solution is kept at a high temperature.
Sensitivity to acid or base 1. Maintain neutral pH: Ensure that the pH of any aqueous solutions used during workup and extraction is kept neutral, unless a specific pH is required for separation. 2. Use neutral stationary phases: If using column chromatography, consider using a neutral alumina or a deactivated silica gel to prevent acid-catalyzed degradation on the column.

Experimental Protocols

Note: These are general protocols and may require optimization for your specific sample and scale.

Protocol 1: Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude material in several test tubes.

    • Add a small amount of a different solvent to each tube.

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the tubes that did not show solubility. A good solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

    • Common solvents to screen include water, ethanol, methanol, acetone, ethyl acetate, toluene, and hexane, as well as mixtures of these.

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

    • If the solution is colored, you may perform a hot filtration after adding a small amount of activated charcoal.

    • Allow the solution to cool slowly to room temperature to allow for the formation of large crystals.

    • Further cool the solution in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • In a separate flask, prepare a slurry of silica gel in the chosen eluent.

  • Column Packing:

    • Pour the silica gel slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica gel bed is level and free of cracks or air bubbles.

  • Loading the Sample:

    • Carefully add the dissolved sample to the top of the silica gel bed.

    • Alternatively, the sample can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution:

    • Add the eluent to the column and apply pressure to begin eluting the compounds.

    • Collect fractions and monitor their composition by TLC.

    • A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective for separating compounds with different polarities. For separating this compound from 3,5-dimethylphenol, a gradient of hexane/ethyl acetate would be a reasonable starting point.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow crude_product Crude this compound dissolution Dissolution in appropriate solvent crude_product->dissolution optional_charcoal Optional: Charcoal Treatment for Color Removal dissolution->optional_charcoal purification_choice Purification Method dissolution->purification_choice If no color filtration Filtration optional_charcoal->filtration filtration->purification_choice recrystallization Recrystallization purification_choice->recrystallization If crystalline column_chromatography Column Chromatography purification_choice->column_chromatography If oily or complex mixture pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product analysis Purity Analysis (HPLC, NMR, MS) pure_product->analysis

Caption: General workflow for the purification of this compound.

logical_relationship cluster_challenges Purification Challenges cluster_causes Root Causes cluster_solutions Potential Solutions instability Product Instability oxidation Oxidation to Quinones/Dimers instability->oxidation separation Separation Difficulty polarity Similar Polarity of Components separation->polarity inert_atmosphere Inert Atmosphere Techniques oxidation->inert_atmosphere chromatography Optimized Chromatography polarity->chromatography recrystallization Systematic Recrystallization polarity->recrystallization extraction Acid-Base Extraction polarity->extraction

Caption: Logical relationship between challenges, causes, and solutions in purification.

References

Technical Support Center: Synthesis of 3,5-Dimethylbenzene-1,2,4-triol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethylbenzene-1,2,4-triol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to produce this compound?

A common and logical synthetic approach involves the multi-step synthesis starting from a readily available dimethylphenol, such as 2,4-dimethylphenol or 3,5-dimethylphenol. A plausible route involves the introduction of a hydroxyl group via an oxidation reaction. One such method is the Dakin oxidation of a corresponding hydroxy-substituted benzaldehyde.

Q2: What are the main challenges in the synthesis of this compound?

The primary challenges include:

  • Regioselectivity: Ensuring the introduction of the hydroxyl groups at the desired positions on the benzene ring.

  • Oxidation: The triol product is susceptible to oxidation, which can lead to the formation of quinone byproducts and other colored impurities.

  • Purification: Separating the desired product from starting materials, isomers, and byproducts can be challenging due to similar polarities.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction progress. A typical mobile phase would be a mixture of a non-polar solvent like hexanes and a polar solvent such as ethyl acetate. Staining with a potassium permanganate solution can help visualize the spots, as the product and intermediates are easily oxidized.

Q4: What are the safety precautions I should take when working with the reagents involved?

Many reagents used in this synthesis are corrosive and/or toxic. For instance, hydrogen peroxide is a strong oxidizer. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield Incomplete reaction.- Increase reaction time. - Increase reaction temperature. - Check the quality and concentration of reagents, especially the oxidizing agent.
Decomposition of the product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use a lower reaction temperature.
Formation of multiple products (isomers) Poor regioselectivity of the hydroxylation step.- Modify the directing groups on the starting material. - Screen different catalysts or reaction conditions to improve selectivity.
Product is dark-colored or contains impurities Oxidation of the triol product to quinone-like species.- Work up the reaction under inert or reducing conditions. - Purify the product quickly after synthesis. - Use antioxidants during workup or storage.
Incomplete removal of starting materials or byproducts.- Optimize the purification method (e.g., column chromatography with a different solvent system, recrystallization from a suitable solvent).
Difficulty in isolating the product Product is highly soluble in the workup solvent.- Use a different extraction solvent. - Perform multiple extractions. - Consider precipitation or crystallization by adding a non-polar co-solvent.
Product is an oil instead of a solid.- Attempt to induce crystallization by scratching the flask or seeding with a small crystal. - Purify by column chromatography.

Experimental Protocols

Hypothetical Protocol: Dakin Oxidation of 2-hydroxy-4,6-dimethylbenzaldehyde

This protocol is a hypothetical adaptation and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-hydroxy-4,6-dimethylbenzaldehyde (Starting Material)

The starting aldehyde can be synthesized via formylation of 3,5-dimethylphenol.

Step 2: Dakin Oxidation to form this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-4,6-dimethylbenzaldehyde (1 equivalent) in a suitable solvent such as aqueous sodium hydroxide (e.g., 1 M).

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 to 1.5 equivalents) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to stir at room temperature for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Carefully quench any remaining hydrogen peroxide by adding a reducing agent like sodium sulfite.

    • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Further purification can be achieved by recrystallization.

Table 1: Hypothetical Reaction Parameters for Dakin Oxidation

ParameterValue
Starting Material 2-hydroxy-4,6-dimethylbenzaldehyde
Oxidizing Agent 30% Hydrogen Peroxide
Solvent Aqueous Sodium Hydroxide
Temperature 0-10 °C (addition), Room Temperature (reaction)
Reaction Time 2-6 hours (monitor by TLC)
Purification Method Column Chromatography, Recrystallization

Visualizations

experimental_workflow start Start: 3,5-Dimethylphenol formylation Formylation (e.g., Reimer-Tiemann or Vilsmeier-Haack) start->formylation Step 1 aldehyde 2-hydroxy-4,6-dimethylbenzaldehyde formylation->aldehyde oxidation Dakin Oxidation (H2O2, Base) aldehyde->oxidation Step 2 purification Purification (Column Chromatography) oxidation->purification product This compound purification->product

Caption: A plausible synthetic workflow for this compound.

troubleshooting_logic start Low Product Yield? check_reaction Check Reaction Completion (TLC, NMR) start->check_reaction Yes product_decomposition Product Decomposition? start->product_decomposition No, but dark color check_conditions Review Reaction Conditions (Temp, Time, Reagents) check_reaction->check_conditions optimize_purification Optimize Purification product_decomposition->optimize_purification No inert_atmosphere Use Inert Atmosphere product_decomposition->inert_atmosphere Yes lower_temp Lower Reaction Temperature inert_atmosphere->lower_temp

Caption: A troubleshooting decision tree for low product yield.

Technical Support Center: Degradation of 3,5-Dimethylbenzene-1,2,4-triol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethylbenzene-1,2,4-triol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies of its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific literature on the degradation of this compound is limited, its structure as an alkylated hydroquinone suggests that the primary degradation pathway is through oxidation. This process likely proceeds in several stages:

  • Oxidation to a Semiquinone Radical: The initial step is the loss of a hydrogen atom from one of the hydroxyl groups to form a semiquinone radical. This can be initiated by atmospheric oxygen (autoxidation), reactive oxygen species (ROS), or enzymatic action.

  • Formation of a Quinone: The semiquinone radical is further oxidized to form 3,5-dimethyl-p-benzoquinone. This conversion can be rapid, especially in the presence of oxidizing agents or at an alkaline pH.[1]

  • Ring Cleavage: The aromatic ring of the quinone can be opened through oxidative processes, often initiated by hydroxyl radicals or enzymes. This can lead to the formation of various smaller, aliphatic molecules.

  • Formation of Carboxylic Acids: Ring cleavage products are typically carboxylic acids. Based on studies of similar substituted catechols, potential products include derivatives of muconic acid, which can be further degraded to smaller acids like pyruvic acid, glyoxylic acid, and oxalic acid.[2][3]

  • Mineralization: Ultimately, the degradation process can lead to the complete mineralization of the compound into carbon dioxide (CO2) and water.[4]

Q2: How can I monitor the degradation of this compound in my experiments?

A2: The most common and effective method for monitoring the degradation of this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6][7][8] A reversed-phase C18 column is typically suitable. Gas Chromatography with Flame Ionization Detection (GC-FID) can also be used.[5]

Q3: What are the key factors that can influence the degradation rate of this compound?

A3: Several factors can significantly impact the degradation rate. These are summarized in the table below.

FactorEffect on Degradation RateReference
pH Higher pH generally increases the rate of autoxidation.[1][9]
Oxygen The presence of molecular oxygen is crucial for autoxidation.[1]
Light UV irradiation can induce photochemical degradation, often through the generation of reactive oxygen species.[4][8][10][11]
Metal Ions Transition metal ions, such as Cu(II), can catalyze the oxidation of hydroquinones.[12][13]
Temperature Increased temperature generally accelerates reaction rates.
Enzymes Specific enzymes, like dioxygenases, can catalyze the degradation of aromatic compounds.[14]

Troubleshooting Guides

Issue 1: My stock solution of this compound is unstable and changes color.

  • Possible Cause: The compound is likely undergoing autoxidation to form the corresponding p-benzoquinone, which is often colored. Hydroquinones are susceptible to oxidation by atmospheric oxygen, a process that is accelerated at higher pH and in the presence of light or metal ion contaminants.[5][15]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare stock solutions immediately before use.

    • Use Degassed Solvents: To minimize dissolved oxygen, sparge your solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution.

    • Control pH: Prepare solutions in a slightly acidic buffer (e.g., pH 5-6) to reduce the rate of autoxidation.[9]

    • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photochemical degradation.

    • Use Chelating Agents: If metal ion contamination is suspected, add a small amount of a chelating agent like EDTA to the solution.

Issue 2: I am observing inconsistent degradation rates in my experiments.

  • Possible Cause: Inconsistent experimental conditions are the most likely cause. The degradation of this compound is sensitive to a variety of factors.

  • Troubleshooting Steps:

    • Standardize pH: Ensure that the pH of your reaction mixture is consistent across all experiments by using a reliable buffer system.

    • Control Temperature: Use a temperature-controlled incubator or water bath to maintain a constant temperature.

    • Consistent Aeration: If studying aerobic degradation, ensure that the aeration or agitation rate is the same for all samples to maintain consistent dissolved oxygen levels.

    • Light Conditions: If the experiments are light-sensitive, ensure all samples are exposed to the same light intensity and duration, or are completely protected from light.

    • Reagent Purity: Use high-purity reagents and solvents to avoid catalytic or inhibitory effects from impurities.

Issue 3: I am having difficulty identifying the degradation products.

  • Possible Cause: Degradation can produce a complex mixture of intermediates that may be present at low concentrations.

  • Troubleshooting Steps:

    • Optimize HPLC Method: Adjust the mobile phase gradient, flow rate, and detector wavelength of your HPLC method to improve the separation and detection of potential intermediates. A diode array detector (DAD) can be useful for obtaining UV spectra of the peaks to aid in identification.

    • Use Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS) for definitive identification of degradation products by their mass-to-charge ratio and fragmentation patterns.

    • Analyze at Different Time Points: Collect and analyze samples at multiple time points during the degradation experiment. Early time points are more likely to show the initial degradation products before they are further degraded.

    • Use Reference Standards: If you hypothesize the formation of specific degradation products (e.g., 3,5-dimethyl-p-benzoquinone), obtain reference standards for these compounds to compare their retention times and spectra with the peaks in your samples.

Experimental Protocols

General Protocol for Studying the Degradation of this compound by HPLC

This protocol provides a general framework for studying the degradation of this compound. Specific parameters may need to be optimized for your experimental system.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to prepare a concentrated stock solution.

    • Store the stock solution in an amber vial at 4°C and prepare fresh as needed.

  • Degradation Experiment Setup:

    • In a suitable reaction vessel, add the appropriate buffer or medium for your experiment (e.g., phosphate buffer for chemical degradation studies, or microbial growth medium for biodegradation studies).

    • Spike the medium with a known concentration of this compound from the stock solution.

    • Initiate the degradation process (e.g., by adding a catalyst, inoculating with microorganisms, or exposing to a light source).

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Sample Preparation for HPLC Analysis:

    • Immediately quench any ongoing reaction in the withdrawn aliquot. This can be done by adding a quenching agent (e.g., a small amount of a strong acid or a reducing agent if studying oxidation) or by rapid freezing.

    • If the sample contains particulates (e.g., microbial cells), centrifuge the sample and filter the supernatant through a 0.22 µm syringe filter to remove any solids.

  • HPLC Analysis:

    • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The specific gradient will need to be optimized.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Monitor at a wavelength where this compound has strong absorbance (this can be determined by measuring the UV spectrum of the standard). A DAD is useful for monitoring multiple wavelengths simultaneously.

  • Data Analysis:

    • Create a calibration curve by injecting known concentrations of a this compound standard.

    • Quantify the concentration of this compound in your samples by comparing the peak area to the calibration curve.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

    • Monitor for the appearance and disappearance of new peaks, which represent degradation products.

Visualizations

degradation_pathway cluster_main Proposed Degradation Pathway of this compound A This compound B Semiquinone Radical A->B Oxidation (O2, ROS, Enzymes) C 3,5-Dimethyl-p-benzoquinone B->C Oxidation D Ring Cleavage Products (e.g., Muconic Acid Derivatives) C->D Oxidative Ring Opening E Smaller Carboxylic Acids (e.g., Pyruvic, Oxalic Acid) D->E Further Oxidation F CO2 + H2O (Mineralization) E->F Oxidation

Caption: Proposed oxidative degradation pathway of this compound.

experimental_workflow cluster_workflow Experimental Workflow for Degradation Studies prep 1. Prepare Stock Solution (Fresh, protected from light) setup 2. Set Up Degradation Experiment (Control pH, Temp, O2, Light) prep->setup sample 3. Collect Samples at Time Intervals setup->sample quench 4. Quench Reaction & Prepare for Analysis (e.g., Filter) sample->quench analyze 5. Analyze by HPLC-UV/MS quench->analyze data 6. Quantify & Identify Products analyze->data

Caption: General experimental workflow for studying the degradation of this compound.

References

Technical Support Center: Synthesis of 3,5-Dimethylbenzene-1,2,4-triol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-Dimethylbenzene-1,2,4-triol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A direct, well-documented synthesis for this compound is not widely available in the literature. A plausible and frequently utilized approach for similar substituted hydroquinones is the hydroxylation of a suitable precursor. The most logical starting material is 2,4-dimethylphenol, which can be oxidized to introduce an additional hydroxyl group. This reaction is typically carried out using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst.

Q2: What are the main challenges in this synthesis?

The primary challenges in the synthesis of this compound revolve around controlling the selectivity of the hydroxylation and preventing the formation of side products. The introduction of a second hydroxyl group can activate the aromatic ring, making it susceptible to further oxidation and polymerization, leading to the formation of tarry by-products[1]. Over-oxidation to the corresponding quinone is also a significant side reaction[2][3].

Q3: What catalysts are typically used for the hydroxylation of phenols?

For the hydroxylation of phenols using hydrogen peroxide, various catalytic systems are employed to enhance selectivity and reaction rates. These often include heterogeneous catalysts like titanium silicalite-1 (TS-1), other zeolites, and supported metal nanoparticles[2][4]. Homogeneous catalysts, such as those based on iron or copper salts, are also utilized[5]. The choice of catalyst can influence the ratio of isomeric products and the extent of side reactions.

Q4: How can the formation of tarry by-products be minimized?

The formation of polymeric, tarry substances is a common issue in phenol oxidation[1]. To minimize this, it is crucial to maintain mild reaction conditions. This includes using a moderate temperature, controlling the rate of addition of the oxidizing agent, and employing a selective catalyst. Using an excess of the phenol substrate relative to the oxidant can also help to reduce the formation of these unwanted by-products[2].

Q5: What are the expected isomers, and how can they be separated?

The primary product of the hydroxylation of 2,4-dimethylphenol is expected to be this compound due to the directing effects of the existing hydroxyl and methyl groups. However, the formation of other isomers is possible, though likely in smaller amounts. The separation of positional isomers of polyhydroxylated aromatic compounds can be challenging due to their similar polarities. Purification typically involves column chromatography, and in some cases, preparative high-performance liquid chromatography (HPLC) may be necessary for achieving high purity[6].

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low to no conversion of starting material (2,4-dimethylphenol) - Inactive or insufficient catalyst.- Low reaction temperature.- Decomposed oxidizing agent (e.g., old hydrogen peroxide).- Ensure the catalyst is active and used in the correct amount.- Gradually increase the reaction temperature, monitoring for side product formation.- Use a fresh, properly stored batch of the oxidizing agent.
Formation of a dark, tarry reaction mixture - Over-oxidation and polymerization of the phenol.- Reaction temperature is too high.- Oxidizing agent added too quickly.- Maintain milder reaction conditions (lower temperature).- Add the oxidizing agent dropwise or in portions over an extended period.- Consider using a more selective catalyst system[1].
Main product is the corresponding benzoquinone - The reaction conditions favor over-oxidation of the desired triol.- The oxidizing agent is too strong or used in excess.- Use a milder oxidizing agent or a stoichiometric amount.- Reduce the reaction time and monitor the progress closely by TLC or GC.- After the reaction, a mild reducing agent can be used to convert the quinone back to the hydroquinone form.
Presence of multiple spots on TLC, difficult to separate - Formation of isomeric products and other side products.- Degradation of the product during workup or purification.- Optimize reaction conditions to improve selectivity.- Employ advanced purification techniques like preparative HPLC or fractional crystallization.- Ensure the workup and purification steps are performed under mild conditions (e.g., avoiding strong acids/bases and high temperatures).
Product decomposes upon isolation - Polyhydroxylated benzenes can be sensitive to air and light, leading to oxidation.- Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon).- Store the purified product under an inert atmosphere and protect it from light.

Common Side Products in this compound Synthesis

Side Product Structure Reason for Formation Method of Identification
2,4-Dimethyl-p-benzoquinoneO=C1C=C(C)C(=O)C=C1COver-oxidation of the desired this compound or the intermediate hydroquinone.GC-MS, LC-MS, NMR
Dimeric/Polymeric ByproductsComplex mixture of coupled aromatic ringsRadical coupling of phenoxy intermediates under oxidative conditions. Often appears as a "tarry" residue.GPC, MALDI-TOF MS
Unreacted 2,4-DimethylphenolHOC1=CC(C)=CC=C1CIncomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.TLC, GC-MS, NMR
Ring-Opened Products (e.g., carboxylic acids)Various aliphatic acidsHarsh oxidative conditions leading to the cleavage of the aromatic ring.GC-MS (after derivatization), IC

Experimental Protocols

Hypothetical Synthesis of this compound from 2,4-Dimethylphenol

Materials:

  • 2,4-Dimethylphenol

  • Hydrogen Peroxide (30% aqueous solution)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Acetonitrile (solvent)

  • Deionized water

  • Sodium bicarbonate (for quenching)

  • Sodium sulfite (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 2,4-dimethylphenol (1 equivalent) in acetonitrile.

  • Catalyst Addition: Add a catalytic amount of Iron(II) sulfate heptahydrate (e.g., 0.05 equivalents) to the solution and stir until it dissolves.

  • Oxidant Addition: Heat the reaction mixture to a moderate temperature (e.g., 60 °C). Slowly add hydrogen peroxide (1.1 equivalents) dropwise from the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a more polar product spot will indicate the reaction is proceeding.

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to quench any remaining peroxide.

  • Workup: Add a small amount of sodium sulfite to reduce any over-oxidized quinone products, which is often indicated by a lightening of the reaction mixture's color.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product & Byproducts 2,4-Dimethylphenol 2,4-Dimethylphenol Hydroxylation Hydroxylation 2,4-Dimethylphenol->Hydroxylation H2O2 H2O2 H2O2->Hydroxylation FeSO4 FeSO4 FeSO4->Hydroxylation Quenching Quenching Hydroxylation->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography This compound This compound Chromatography->this compound Side_Products Side Products (Quinones, Polymers) Chromatography->Side_Products

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Conversion Check TLC for Starting Material Start->Check_Conversion High_SM High Amount of Starting Material Check_Conversion->High_SM Yes Low_SM Low Amount of Starting Material Check_Conversion->Low_SM No Cause_High_SM Inactive Catalyst? Low Temperature? Old H2O2? High_SM->Cause_High_SM Check_Byproducts Analyze Byproducts (TLC, NMR, MS) Low_SM->Check_Byproducts Solution_High_SM Check Catalyst Activity Increase Temperature Use Fresh H2O2 Cause_High_SM->Solution_High_SM Tarry_Mixture Tarry Mixture? Check_Byproducts->Tarry_Mixture Quinone_Present Quinone Present? Tarry_Mixture->Quinone_Present No Cause_Tarry Over-oxidation? Temp too High? Tarry_Mixture->Cause_Tarry Yes Cause_Quinone Excess Oxidant? Quinone_Present->Cause_Quinone Yes Solution_Tarry Lower Temperature Slow Reagent Addition Cause_Tarry->Solution_Tarry Solution_Quinone Use Stoichiometric Oxidant Reduce Reaction Time Cause_Quinone->Solution_Quinone

Caption: Troubleshooting decision tree for synthesis.

References

Troubleshooting 3,5-Dimethylbenzene-1,2,4-triol experimental artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethylbenzene-1,2,4-triol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Compound Stability and Handling

FAQ 1: My solution of this compound has changed color (e.g., turned brown/pink). Is it still usable?

Answer: Phenolic compounds, especially those with multiple hydroxyl groups like this compound, are susceptible to oxidation. The color change you are observing is likely due to the formation of quinone-like oxidation products. The rate of oxidation can be influenced by factors such as pH, exposure to light, and the presence of dissolved oxygen. While a slight color change may not significantly impact all experiments, it is generally recommended to use freshly prepared solutions for the most accurate and reproducible results. For sensitive applications, a discolored solution should be discarded.

FAQ 2: I am observing an unexpected peak with a higher molecular weight in my mass spectrometry analysis. What could be the cause?

Answer: 1,2,4-Benzenetriol, the parent compound of your molecule, is known to undergo oxidative dimerization.[1][2] It is highly probable that this compound is also prone to this reaction, especially in the presence of oxygen. This would result in a compound with approximately double the molecular weight. To minimize dimerization, consider the following preventative measures:

  • Degas your solvents: Use solvents that have been sparged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

  • Work under an inert atmosphere: If possible, prepare your solutions and conduct your experiments in a glove box or under a blanket of inert gas.

  • Add antioxidants: For storage, consider adding a small amount of a stabilizing antioxidant, but be mindful of its potential interference in your downstream assays.

  • Control pH: Maintain a slightly acidic pH, as basic conditions can accelerate the oxidation of phenols.

II. HPLC Analysis Troubleshooting

FAQ 3: I am having trouble getting a sharp, symmetrical peak for this compound in my reverse-phase HPLC analysis. What are the common causes and solutions?

Answer: Peak tailing and broadening are common issues when analyzing polar, acidic compounds like phenols on reverse-phase columns. The table below summarizes potential causes and recommended solutions.

Potential Cause Recommended Solution
Secondary Interactions The free silanol groups on the silica backbone of C18 columns can interact with the hydroxyl groups of your analyte, leading to peak tailing.
- Use a column with end-capping to block the silanol groups.
- Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the silanol groups.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of your compound, which in turn influences its retention and peak shape.
- Adjust the pH of the mobile phase to be at least 2 pH units below the pKa of the hydroxyl groups to ensure the compound is in its neutral form.
Column Overload Injecting too much sample can lead to peak broadening and fronting.
- Reduce the injection volume or the concentration of your sample.
Contamination A buildup of contaminants on the column can lead to poor peak shape.
- Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).
- If the problem persists, consider replacing the guard column or the analytical column.
Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase to a higher percentage (e.g., 90%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength of approximately 280-300 nm. The optimal wavelength should be determined by acquiring a UV spectrum of the compound.

  • Column Temperature: 30 °C.

Troubleshooting Logic for HPLC Artifacts

HPLC_Troubleshooting start Problem with HPLC Peak peak_shape Poor Peak Shape (Tailing, Broadening) start->peak_shape retention_time Inconsistent Retention Time start->retention_time extra_peaks Unexpected Peaks start->extra_peaks secondary_interactions Secondary Interactions with Column? peak_shape->secondary_interactions ph_issue Mobile Phase pH Incorrect? peak_shape->ph_issue overload Column Overload? peak_shape->overload flow_rate_issue Flow Rate Fluctuation? retention_time->flow_rate_issue temp_issue Column Temperature Unstable? retention_time->temp_issue mobile_phase_issue Mobile Phase Composition Change? retention_time->mobile_phase_issue contamination_issue Sample or System Contamination? extra_peaks->contamination_issue degradation_issue Compound Degradation/Dimerization? extra_peaks->degradation_issue solution_silanol Add acid to mobile phase or use end-capped column secondary_interactions->solution_silanol solution_ph Adjust mobile phase pH (2 units below pKa) ph_issue->solution_ph solution_overload Reduce sample concentration or injection volume overload->solution_overload solution_flow Check pump, degas mobile phase flow_rate_issue->solution_flow solution_temp Use a column oven temp_issue->solution_temp solution_mobile_phase Prepare fresh mobile phase mobile_phase_issue->solution_mobile_phase solution_contamination Clean injector, use fresh solvents contamination_issue->solution_contamination solution_degradation Prepare fresh sample, use inert atmosphere degradation_issue->solution_degradation

Caption: Troubleshooting decision tree for common HPLC issues.

III. Cell-Based Assay Troubleshooting

FAQ 4: I am not observing a dose-dependent antioxidant effect in my cell-based assay (e.g., DCFH-DA). What could be the reason?

Answer: A lack of a clear dose-response can be due to several factors related to the compound, the cells, or the assay itself.

  • Compound Instability: As discussed, this compound can degrade in solution. If the compound is oxidizing before or during the assay, its effective concentration will be lower than expected. Prepare fresh solutions immediately before use and minimize exposure to light and air.

  • Cytotoxicity: At higher concentrations, your compound may be toxic to the cells. This can confound the results of an antioxidant assay, as cytotoxicity can lead to an increase in reactive oxygen species (ROS), masking any antioxidant effect. It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to determine the non-toxic concentration range of your compound.

  • Cellular Uptake: The compound may not be efficiently taken up by the cells. Consider increasing the incubation time or using a vehicle that enhances solubility and cell permeability, such as a low concentration of DMSO.

  • Assay Interference: Some compounds can directly interact with the assay reagents. For example, a colored compound could interfere with absorbance or fluorescence readings. Always include a control with the compound and assay reagents in the absence of cells to check for direct interference.

Experimental Protocol: DCFH-DA Cellular Antioxidant Assay

This protocol outlines a general procedure for assessing the intracellular antioxidant activity of this compound.

  • Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a cell culture medium. Remove the old medium from the cells and add the compound dilutions. Incubate for a suitable period (e.g., 1-4 hours).

  • DCFH-DA Staining: Remove the compound-containing medium and wash the cells with phosphate-buffered saline (PBS). Add a solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS to each well and incubate in the dark for 30-60 minutes.

  • Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells with PBS. Add a pro-oxidant, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP), to induce ROS production.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader.

Workflow for a Cell-Based Antioxidant Assay

Cell_Assay_Workflow start Start: Cell Seeding treatment Treatment with This compound start->treatment staining Staining with DCFH-DA treatment->staining cytotoxicity Parallel Experiment: Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity induction Induction of Oxidative Stress (e.g., with H2O2) staining->induction measurement Fluorescence Measurement induction->measurement analysis Data Analysis (Dose-Response Curve) measurement->analysis end End: Results analysis->end

Caption: Experimental workflow for a cellular antioxidant assay.

References

Technical Support Center: Enhancing the Stability of 3,5-Dimethylbenzene-1,2,4-triol Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 3,5-Dimethylbenzene-1,2,4-triol solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color (e.g., turning brown). What is happening?

A1: The color change in your solution is likely due to oxidation. This compound, a polyphenolic compound, is susceptible to oxidation, especially when exposed to oxygen, light, and higher pH levels. This process can lead to the formation of colored dimers and other degradation products. The parent compound, benzene-1,2,4-triol, is known to undergo oxidative dimerization in the presence of oxygen.[1][2][3]

Q2: I'm observing a decrease in the biological activity of my this compound solution over time. Why is this occurring?

A2: A decrease in biological activity is a common consequence of the degradation of this compound. The primary degradation pathway for similar compounds is oxidative dimerization, which has been shown to reduce the desired biological effects, such as antimicrobial activity.[1][2] To maintain the efficacy of your solution, it is crucial to prevent this degradation.

Q3: What are the primary factors that affect the stability of this compound solutions?

A3: The stability of polyphenolic compounds like this compound is influenced by several factors.[4] Controlling these factors is key to enhancing the stability of your solutions.

Q4: How can I prevent the degradation of my this compound solution?

A4: Several methods can be employed to enhance the stability of your solution. These strategies focus on minimizing exposure to factors that promote degradation. The choice of method will depend on your specific experimental requirements.

Troubleshooting Guide

Issue Potential Cause Recommended Actions
Solution Discoloration (Browning) Oxidation due to exposure to air (oxygen).- Prepare solutions fresh daily.- Purge the solvent and the headspace of your container with an inert gas (e.g., nitrogen or argon).- Use sealed containers with minimal headspace.
Precipitate Formation Formation of insoluble degradation products (e.g., dimers).- Store solutions at a low temperature (2-8°C or -20°C).[4]- Filter the solution before use if a precipitate has formed. Consider if the loss of active compound due to precipitation is acceptable for your experiment.
Loss of Efficacy/Activity Chemical degradation (oxidation, dimerization).- Add antioxidants or reducing agents to the solution (e.g., ascorbic acid, sodium metabisulfite).[5]- Adjust the pH of the solution to a more acidic range, if compatible with your experiment, as higher pH can accelerate degradation.[4]- Protect the solution from light by using amber vials or wrapping containers in aluminum foil.[4]
Inconsistent Experimental Results Variable degradation of the compound between experiments.- Standardize solution preparation and handling procedures.- Implement a stability testing protocol to understand the degradation kinetics under your specific experimental conditions.- Consider encapsulation techniques for long-term storage or controlled release applications.[5][6]

Data Presentation

Table 1: Factors Influencing the Stability of Polyphenolic Solutions

Factor Effect on Stability General Recommendations
Oxygen Promotes oxidative degradation and dimerization.[3]Prepare and store solutions under an inert atmosphere (e.g., N₂ or Ar).
pH Higher (alkaline) pH can accelerate oxidation.[4]Maintain solutions at a lower, more acidic pH where possible.
Temperature Higher temperatures increase the rate of chemical degradation.[4]Store solutions at reduced temperatures (refrigerated or frozen).
Light Can induce photo-oxidation.[4]Protect solutions from light using amber containers or by shielding from light sources.
Metal Ions Can catalyze oxidation reactions.[4]Use high-purity solvents and avoid contact with metal surfaces that could leach ions.

Table 2: Overview of Stabilization Strategies for Polyphenolic Compounds

Strategy Methodology Advantages Considerations
Inert Atmosphere Purging solutions and containers with nitrogen or argon.Simple and effective for preventing oxidation.Requires access to inert gas and appropriate equipment.
Low Temperature Storage Refrigeration (2-8°C) or freezing (-20°C or lower).[4]Significantly slows down degradation rates.Compound may precipitate at lower temperatures. Avoid repeated freeze-thaw cycles.
pH Adjustment Buffering the solution to a mildly acidic pH.Can effectively reduce the rate of pH-dependent degradation.The chosen pH must be compatible with the intended application.
Use of Additives Addition of antioxidants (e.g., ascorbic acid) or reducing agents.[5]Can effectively scavenge reactive species and prevent oxidation.Additives may interfere with downstream assays or applications.
Encapsulation Microencapsulation techniques like spray-drying or liposome entrapment.[5][6]Provides a physical barrier against environmental factors, allowing for controlled release.Can be a complex process and may alter the bioavailability of the compound.

Experimental Protocols

Protocol 1: General Procedure for Stability Assessment of this compound Solutions by HPLC

  • Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired solvent.

  • Sample Aliquoting: Aliquot the stock solution into multiple vials to represent different time points and storage conditions (e.g., room temperature, 4°C, protected from light, exposed to air).

  • Time-Point Analysis: At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), analyze an aliquot by High-Performance Liquid Chromatography (HPLC).

  • HPLC Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an acidified aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detector set at a wavelength determined by the UV-Vis spectrum of this compound.

    • Quantification: Use an internal or external standard to quantify the peak area of the parent compound at each time point.

  • Data Analysis: Plot the concentration of this compound as a function of time for each storage condition. This will allow for the determination of the degradation rate. Simultaneously, monitor for the appearance of new peaks, which would indicate the formation of degradation products.

Visualizations

cluster_workflow Experimental Workflow: Stability Assessment A Prepare Stock Solution B Aliquot for Different Conditions & Time Points A->B C Store Under Defined Conditions B->C D Analyze by HPLC at Each Time Point C->D E Quantify Parent Compound & Degradation Products D->E F Determine Degradation Rate E->F

Caption: Workflow for assessing the stability of this compound solutions.

cluster_pathway Potential Degradation Pathway: Oxidative Dimerization Monomer1 This compound Radical Oxidized Intermediate (Radical Species) Monomer1->Radical + O₂ Monomer2 This compound Monomer2->Radical + O₂ Dimer Dimerized Product Radical->Dimer Dimerization Loss Loss of Biological Activity Dimer->Loss

References

Technical Support Center: Quantification of 3,5-Dimethylbenzene-1,2,4-triol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides refined methodologies, troubleshooting guides, and frequently asked questions for the accurate quantification of 3,5-Dimethylbenzene-1,2,4-triol.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical method for quantifying this compound?

A1: The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common method for phenolic compounds.[1][2] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable option, often requiring derivatization to improve the volatility of the analyte.[1][4]

Q2: How should I prepare my sample for analysis?

A2: Sample preparation is critical and typically involves an extraction step.[5] A common technique is organic solvent extraction using solvents like methanol, ethanol, or acetone, sometimes mixed with water.[5] For complex samples, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.

Q3: My this compound standard seems to degrade quickly. How can I ensure its stability?

A3: Phenolic compounds like this compound can be susceptible to oxidation.[6] To minimize degradation, prepare fresh stock solutions, store them at low temperatures (e.g., 4°C) in the dark, and consider using an inert gas overlay (e.g., nitrogen or argon).[7] For long-term storage, freezing (-20°C or -80°C) is advisable.

Q4: What are the typical sources of interference in the analysis?

A4: Interference can arise from the sample matrix itself. Other phenolic compounds with similar structures or retention times can cause overlapping peaks in chromatography.[2] Sugars and proteins can also interfere with some quantification methods.[7]

Experimental Protocols

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine analysis of this compound in relatively clean sample matrices.

1. Sample Preparation:

  • Accurately weigh 1 gram of the homogenized sample.

  • Extract with 10 mL of 80% methanol by sonicating for 30 minutes.

  • Centrifuge at 4500 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction on the pellet with another 10 mL of 80% methanol.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with 60:40 (v/v) Methanol:Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection 280 nm
Run Time 15 minutes

3. Calibration: Prepare a series of standard solutions of this compound in the mobile phase ranging from 1 µg/mL to 100 µg/mL. Plot the peak area against the concentration to construct a calibration curve.

Quantitative Data Summary (HPLC-UV)

ParameterTypical Value
Linearity (R²) > 0.998
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Recovery 85-105%
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high specificity and is suitable for complex matrices, but may require derivatization.

1. Sample Preparation and Derivatization:

  • Perform the same extraction procedure as for HPLC-UV.

  • After evaporating the solvent, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

ParameterValue
Column 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550
Quantification Ions To be determined from the mass spectrum of the derivatized standard

3. Calibration: Prepare and derivatize a series of standard solutions of this compound (1 µg/mL to 100 µg/mL). Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

Quantitative Data Summary (GC-MS)

ParameterTypical Value
Linearity (R²) > 0.997
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Recovery 80-110%

Troubleshooting Guides

HPLC-UV Troubleshooting
IssuePossible CauseRecommended Solution
No peak for analyte - Incorrect wavelength setting- Analyte degradation- Injection error- Verify UV detector wavelength (scan standard for optimal absorbance).- Prepare fresh standards and samples.- Check autosampler and syringe.
Broad or tailing peaks - Column contamination- Incompatible mobile phase pH- Column degradation- Flush the column with a strong solvent.- Adjust mobile phase pH with a suitable acid (e.g., formic acid).- Replace the column.
Split peaks - Column void or channeling- Partially blocked frit- Reverse flush the column at low flow rate.- If the problem persists, replace the column.
Baseline drift - Column not equilibrated- Mobile phase composition changing- Detector lamp failing- Allow sufficient time for column equilibration.- Ensure proper mobile phase mixing and degassing.- Check lamp energy and replace if necessary.
GC-MS Troubleshooting
IssuePossible CauseRecommended Solution
Poor peak shape (tailing) - Active sites in the inlet or column- Incomplete derivatization- Replace the inlet liner and trim the column.- Optimize derivatization conditions (time, temperature, reagent amount).
Low sensitivity - Ion source contamination- MS detector issue- Leak in the system- Clean the ion source.- Tune the mass spectrometer.- Perform a leak check.
Variable retention times - Fluctuation in oven temperature- Inconsistent carrier gas flow- Verify oven temperature program and calibration.- Check for leaks in the gas lines and ensure a stable gas supply.
Ghost peaks - Carryover from previous injection- Contaminated syringe or inlet- Run a solvent blank after a high concentration sample.- Clean the syringe and replace the inlet septum and liner.

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh Sample s2 Solvent Extraction s1->s2 s3 Centrifuge s2->s3 s4 Combine Supernatants s3->s4 s5 Evaporate s4->s5 s6 Reconstitute s5->s6 s7 Filter s6->s7 a1 Inject Sample s7->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 UV Detection (280 nm) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve d1->d2 d3 Quantification d2->d3

Caption: HPLC-UV experimental workflow for this compound quantification.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Solvent Extraction s1->s2 s3 Evaporate s2->s3 s4 Derivatization (TMS) s3->s4 a1 Inject Sample s4->a1 a2 Gas Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 d1 Peak Identification & Integration a3->d1 d2 Calibration Curve d1->d2 d3 Quantification d2->d3

Caption: GC-MS experimental workflow for this compound quantification.

troubleshooting_logic start Analytical Issue (e.g., No Peak, Poor Shape) q1 Is the issue with all samples or just one? start->q1 all_samples Issue with All Samples (Including Standards) q1->all_samples All one_sample Issue with a Single Sample q1->one_sample One q2 Check Instrument Status all_samples->q2 q5 Re-prepare Sample one_sample->q5 q3 Check Mobile Phase / Carrier Gas q2->q3 q4 Check Column q3->q4 q6 Check for Matrix Effects q5->q6

References

Technical Support Center: 3,5-Dimethylbenzene-1,2,4-triol Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethylbenzene-1,2,4-triol.

Frequently Asked Questions (FAQs)

Q1: What are the most common assays for this compound?

A1: The most common assays for this compound are focused on its antioxidant properties. These typically include spectrophotometric assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, are used for quantification and purity assessment.

Q2: My sample of this compound is showing lower than expected antioxidant activity. What could be the cause?

A2: Lower than expected antioxidant activity is often due to the degradation of the compound. This compound, like other benzene-1,2,4-triols, is susceptible to oxidative dimerization, especially when exposed to oxygen in aqueous solutions.[1][2] These dimers may exhibit lower antioxidant activity.[1][2] Ensure your sample is fresh, has been stored under inert gas, and is protected from light.

Q3: I am observing a color change in my stock solution of this compound. Is this normal?

A3: A color change, typically a darkening or browning of the solution, is an indicator of oxidation and degradation of the compound. This is a common issue with phenolic compounds, particularly those with multiple hydroxyl groups. It is advisable to prepare fresh solutions for your assays to ensure accurate results.

Q4: Can I use solvents other than methanol or ethanol for the DPPH assay?

A4: Methanol and ethanol are the most common solvents for the DPPH assay due to their ability to dissolve both the DPPH radical and many antioxidant compounds. While other organic solvents can be used, it is crucial to ensure that the solvent does not react with the DPPH radical or interfere with the spectrophotometric measurement. Always run a solvent blank to check for any potential interference.

Troubleshooting Guides

HPLC Analysis

Problem: Unexpected peaks in the chromatogram.

Possible CauseSuggested Solution
Sample Degradation This compound can oxidize to form dimers or other degradation products.[1][2] Prepare fresh samples and analyze them promptly. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) and protect them from light.
Contaminated Mobile Phase Use HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase before use.
Column Contamination Flush the column with a strong solvent (e.g., isopropanol or acetonitrile) to remove strongly retained compounds. If the problem persists, consider replacing the column.
Injector Contamination Clean the injector and syringe with an appropriate solvent to remove any residual sample.

Problem: Poor peak shape (tailing or fronting).

Possible CauseSuggested Solution
Secondary Interactions with Column For basic compounds, adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can improve peak shape. For acidic compounds, an acidic modifier (e.g., formic acid or trifluoroacetic acid) may be necessary.
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.
Column Degradation The stationary phase of the column may be degrading. Replace the column.

Problem: Drifting retention times.

Possible CauseSuggested Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This may require flushing with 10-20 column volumes of the mobile phase.
Changes in Mobile Phase Composition Prepare fresh mobile phase and ensure accurate mixing of components. Use a mobile phase degasser to prevent bubble formation.
Temperature Fluctuations Use a column oven to maintain a constant temperature.
Pump Malfunction Check the pump for leaks and ensure a consistent flow rate.
Antioxidant Assays (DPPH/ABTS)

Problem: Inconsistent or non-reproducible results.

Possible CauseSuggested Solution
Instability of the Analyte As mentioned, this compound can degrade. Prepare fresh solutions immediately before the assay.
Variability in Reagent Preparation Prepare fresh DPPH or ABTS radical solutions for each experiment, as their stability can be limited.
Light Sensitivity Both the DPPH radical and this compound can be light-sensitive. Perform incubations in the dark.
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.

Problem: Absorbance values are out of the linear range of the spectrophotometer.

Possible CauseSuggested Solution
Sample Concentration is too High Dilute the sample to bring the absorbance within the linear range of the instrument (typically 0.1 - 1.0).
Sample Concentration is too Low Prepare a more concentrated sample, if possible.
Incorrect Wavelength Ensure the spectrophotometer is set to the correct wavelength for the assay (e.g., ~517 nm for DPPH).

Experimental Protocols

General HPLC Method for Phenolic Compounds

This is a general method and may require optimization for the specific analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Example Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

DPPH Radical Scavenging Assay Protocol
  • Preparation of DPPH Stock Solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol. This will give a concentration of approximately 0.06 mM. Store this solution in the dark.

  • Preparation of Sample Solutions: Prepare a series of dilutions of your this compound sample in methanol.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH stock solution to each well/cuvette.

    • For the blank, add 100 µL of methanol instead of the sample.

    • For the control, add 100 µL of the sample solvent (methanol) and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Visual Guides

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay DPPH Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution dilutions Create Serial Dilutions stock->dilutions mix Mix Sample/Control with DPPH Reagent dilutions->mix incubate Incubate in Dark (30 min) mix->incubate read Read Absorbance at 517 nm incubate->read calculate Calculate % Inhibition read->calculate plot Plot Dose-Response Curve calculate->plot

Figure 1. General workflow for a DPPH antioxidant assay.

troubleshooting_logic start Inconsistent Assay Results? check_sample Is the sample solution fresh and colorless? start->check_sample check_reagents Are the assay reagents freshly prepared? check_sample->check_reagents Yes degradation Potential sample degradation (oxidation/dimerization). Prepare fresh solution. check_sample->degradation No check_environment Was the assay performed in the dark? check_reagents->check_environment Yes reagent_issue Reagent instability. Prepare fresh reagents. check_reagents->reagent_issue No check_equipment Are pipettes calibrated? check_environment->check_equipment Yes light_issue Light-induced degradation. Repeat assay in the dark. check_environment->light_issue No pipetting_error Inaccurate volumes. Check pipette calibration and technique. check_equipment->pipetting_error No end If issues persist, consider matrix effects or interfering substances. check_equipment->end Yes

References

Validation & Comparative

A Comparative Guide to the Antioxidant Potential of 3,5-Dimethylbenzene-1,2,4-triol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of the antioxidant properties of 3,5-Dimethylbenzene-1,2,4-triol against a panel of well-established antioxidant compounds. Due to a lack of extensive published data on the antioxidant capacity of this compound, this document outlines the essential experimental protocols and data presentation structures required to conduct a comprehensive comparative study.

Introduction to this compound

This compound is a phenolic compound, a class of molecules known for their antioxidant properties. The presence of multiple hydroxyl groups on the benzene ring suggests a potential for significant radical scavenging activity. Phenolic compounds can donate hydrogen atoms from their hydroxyl groups to neutralize free radicals, thereby terminating damaging chain reactions. The substitution pattern of the benzene ring, including the presence of methyl groups, can influence the antioxidant capacity by affecting the stability of the resulting phenoxyl radical.

A related compound, 1,2,4-benzenetriol, is a metabolite of benzene and has been shown to generate reactive oxygen species through autooxidation.[1] This highlights the importance of empirical evaluation to determine the net antioxidant or pro-oxidant activity of this compound under various conditions.

Reference Antioxidants for Comparison

To benchmark the antioxidant potential of this compound, a selection of widely recognized and commercially available antioxidants should be used as positive controls. These include:

  • Vitamin C (Ascorbic Acid): A potent, water-soluble antioxidant that acts as a primary defense against aqueous free radicals.

  • Vitamin E (α-Tocopherol): A lipid-soluble antioxidant that is crucial for protecting cell membranes from lipid peroxidation.

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of Vitamin E, commonly used as a standard in antioxidant capacity assays.

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used as a preservative in food, cosmetics, and industrial fluids.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound should be quantified using a battery of established in vitro assays. The following tables present a template for reporting the results, with placeholder data for this compound and literature-derived values for the reference antioxidants for illustrative purposes. It is critical to note that the IC50 and TEAC values for the reference compounds can vary between studies based on specific experimental conditions. Therefore, they should be determined concurrently with this compound for a valid comparison.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µM)¹
This compoundTo be determined
Vitamin C (Ascorbic Acid)~ 30-50[2]
Vitamin E (α-Tocopherol)~ 40-60[3][4]
Trolox~ 40-70[5]
BHT~ 50-100[6]

¹IC50 is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. Lower values indicate higher antioxidant activity.

Table 2: ABTS Radical Cation Scavenging Activity

CompoundTEAC (Trolox Equivalents)²
This compoundTo be determined
Vitamin C (Ascorbic Acid)~ 1.0-1.1[2][7]
Vitamin E (α-Tocopherol)~ 0.5-0.7
Trolox1.0 (by definition)[8]
BHT~ 0.4-0.6[9]

²TEAC represents the molar concentration of a Trolox solution with the equivalent antioxidant capacity to a 1 mM solution of the substance under investigation.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µM Fe(II) equivalents)³
This compoundTo be determined
Vitamin C (Ascorbic Acid)~ 2000
Vitamin E (α-Tocopherol)~ 400
Trolox~ 1500
BHT~ 300

³FRAP value is the concentration of Fe(II) equivalents produced by the antioxidant. Higher values indicate greater reducing power.

Table 4: Oxygen Radical Absorbance Capacity (ORAC)

CompoundORAC Value (µM Trolox Equivalents)⁴
This compoundTo be determined
Vitamin C (Ascorbic Acid)~ 4000-5000
Vitamin E (α-Tocopherol)~ 1000-1500
Trolox1.0 (by definition)
BHT~ 500-800

⁴ORAC value reflects the ability of an antioxidant to protect a fluorescent probe from oxidative degradation.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and accurate comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare a series of dilutions of the test compounds (this compound and reference antioxidants) in methanol.

  • In a 96-well plate, add a specific volume of each diluted sample to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control well with methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds.

  • Determine the IC50 value, which is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The antioxidant capacity is measured by the ability of the test compound to reduce the ABTS•+ to its colorless neutral form.

Procedure:

  • Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compounds and reference antioxidants.

  • In a 96-well plate, add a small volume of each diluted sample to the wells.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for a set time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • A standard curve is generated using Trolox.

  • The antioxidant capacity of the test compounds is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Prepare a series of dilutions of the test compounds and a standard solution of FeSO₄·7H₂O.

  • In a 96-well plate, add the diluted samples and standards to the wells.

  • Add the FRAP reagent to all wells and incubate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is determined from the standard curve of Fe²⁺ and expressed as µM Fe(II) equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Procedure:

  • Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4).

  • Prepare a series of dilutions of the test compounds and a Trolox standard.

  • In a black 96-well plate, add the fluorescein solution to each well.

  • Add the diluted samples and Trolox standards to the wells.

  • Incubate the plate at 37°C for a pre-incubation period (e.g., 15 minutes).

  • Initiate the reaction by adding AAPH solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

  • Calculate the area under the fluorescence decay curve (AUC).

  • The ORAC value is calculated by comparing the net AUC of the sample to that of the Trolox standard and is expressed as µM Trolox equivalents.

Signaling Pathways and Experimental Workflows

General Antioxidant Signaling Pathway for Phenolic Compounds

Phenolic compounds can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway is the Nrf2-Keap1 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or phenolic compounds, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

G General Antioxidant Signaling Pathway of Phenolic Compounds cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PC Phenolic Compound Keap1 Keap1 PC->Keap1 inactivates ROS Reactive Oxygen Species ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters and promotes degradation Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Nrf2->ARE binds AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1, GSTs) ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->ROS neutralizes DPPH_Workflow DPPH Assay Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Sample and DPPH in 96-well plate A->C B Prepare Sample Dilutions B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F ABTS_Workflow ABTS Assay Workflow A Generate ABTS Radical Cation (ABTS + K₂S₂O₈) B Dilute ABTS•+ to Absorbance ~0.7 at 734 nm A->B D Mix Sample and ABTS•+ in 96-well plate B->D C Prepare Sample Dilutions and Trolox Standards C->D E Incubate (e.g., 6 min, RT) D->E F Measure Absorbance at 734 nm E->F G Calculate TEAC Value F->G

References

A Comparative Guide to the Biological Effects of 3,5-Dimethylbenzene-1,2,4-triol and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of 3,5-Dimethylbenzene-1,2,4-triol and structurally related phenolic compounds. Due to the limited availability of direct experimental data for this compound, this document focuses on the known biological activities of its parent compound, 1,2,4-Benzenetriol, and other relevant phenolic and quinone derivatives. The information presented herein is intended to serve as a reference for researchers interested in the potential therapeutic applications of this class of molecules.

Comparative Analysis of Biological Activities

The biological effects of phenolic compounds are diverse and largely dependent on their substitution patterns. The introduction of methyl groups, as in this compound, can significantly modulate the activity of the parent molecule, 1,2,4-Benzenetriol. While specific data for the dimethylated compound is scarce, we can infer its potential activities by examining related compounds.

Table 1: Comparison of In Vitro Biological Activities of 1,2,4-Benzenetriol and Related Compounds

CompoundAntioxidant Activity (IC50/EC50)Anti-inflammatory Activity (IC50)Cytotoxicity (LD50/IC50)Antimicrobial Activity (MIC)Reference(s)
1,2,4-Benzenetriol Data not availableData not availableLD50 = 10 µM (CHO cells)[1]MIC = 0.05 mM (against X. citri)[2][3][4][5][1][2][3][4][5]
Hydroquinone Data not availableData not availableLD50 = 40 µM (CHO cells)[1]Data not available[1]
1,4-Benzoquinone Poor to moderateData not availableLD50 = 10 µM (CHO cells)[1]Data not available[1][6]
Catechol Data not availableData not availableLD50 > 100 µM (CHO cells)Data not available[1]

Note: CHO stands for Chinese Hamster Ovary cells. MIC stands for Minimum Inhibitory Concentration. A lower value indicates higher potency.

Key Biological Effects and Signaling Pathways

Phenolic compounds exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways.

Antioxidant Activity

Many phenolic compounds are known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The hydroxyl groups on the benzene ring are crucial for this activity.

Anti-inflammatory Effects

The anti-inflammatory properties of phenolic compounds are often linked to their ability to inhibit pro-inflammatory enzymes like cyclooxygenases (COX) and to modulate inflammatory signaling pathways such as the NF-κB pathway.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor 1. Binding IKK Complex IKK Complex Receptor->IKK Complex 2. Activation IkB IkB IKK Complex->IkB 3. Phosphorylation IkB-NF-kB IkB-NF-kB Complex NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n 5. Translocation IkB-NF-kB->NF-kB 4. Degradation of IkB DNA DNA NF-kB_n->DNA 6. Binding Gene Transcription Gene Transcription DNA->Gene Transcription 7. Inflammatory Gene Expression This compound This compound This compound->IKK Complex Inhibition?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Antimicrobial Activity

1,2,4-Benzenetriol has demonstrated notable antimicrobial activity, particularly against the citrus canker-causing bacterium Xanthomonas citri.[2][3][4][5] The mechanism appears to involve limiting the availability of iron to the bacterial cells rather than membrane permeabilization.[2][3][4] Interestingly, the spontaneous dimerization of 1,2,4-benzenetriol in solution reduces its antimicrobial efficacy.[2][3][4]

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to validate the biological effects of this compound and its analogs.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the test compound.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the test compound.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compound to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

DPPH Assay Workflow A Prepare Test Compound Dilutions C Mix Compound and DPPH in 96-well plate A->C B Prepare 0.1 mM DPPH Solution B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging Activity E->F G Determine IC50 Value F->G COX Inhibition Assay Workflow A Pre-incubate Test Compound with COX-1 or COX-2 B Add Arachidonic Acid (Substrate) A->B C Stop Reaction B->C D Quantify Prostaglandin E2 (EIA) C->D E Measure Absorbance D->E F Calculate % Inhibition and IC50 E->F

References

Cross-Validation of Analytical Methods for 3,5-Dimethylbenzene-1,2,4-triol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The robust and accurate quantification of 3,5-Dimethylbenzene-1,2,4-triol, a substituted phenolic compound, is critical in various research and development settings. Cross-validation of analytical methods ensures the reliability and consistency of results across different analytical platforms. This guide provides a comparative overview of three common analytical techniques applicable to the analysis of phenolic compounds: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry using the Folin-Ciocalteu reagent.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, such as the need for quantification of individual compounds versus total phenolic content, the complexity of the sample matrix, and the required sensitivity.

FeatureHPLC-DADGC-MS (with Derivatization)UV-Vis Spectrophotometry (Folin-Ciocalteu)
Principle Chromatographic separation based on polarity, followed by detection using UV-Vis absorbance.Separation of volatile derivatives by partitioning between a stationary phase and a mobile gas phase, with detection by mass spectrometry.Colorimetric assay where phenolic compounds reduce a phosphotungstic/phosphomolybdenum complex, and the resulting chromophore is measured.[1]
Specificity High; can separate and quantify individual phenolic compounds.Very high; provides structural information and can identify and quantify individual compounds.Low; measures total phenolic content and can be subject to interference from other reducing substances.
Sensitivity Good to high.Very high.Moderate.
Sample Preparation Extraction, filtration.Extraction, derivatization (e.g., silylation) to increase volatility.[2]Extraction, dilution.
Typical Application Quantification of specific phenolic compounds in a mixture.Identification and quantification of volatile or semi-volatile phenolic compounds.Rapid estimation of total phenolic content in a sample.
Instrumentation HPLC system with a Diode Array Detector.[3]Gas chromatograph coupled to a Mass Spectrometer.UV-Vis Spectrophotometer.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for sample preparation and analysis using the compared methods.

Sample Preparation: Liquid-Liquid Extraction

For the extraction of this compound from an aqueous matrix, liquid-liquid extraction (LLE) is a common and effective method.

Protocol:

  • To 50 mL of the aqueous sample, adjust the pH to approximately 3.6.

  • Add 150 mL of a suitable organic solvent such as diethyl ether or ethyl acetate in a separation funnel.[5][6]

  • Vigorously shake the funnel for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely.

  • Collect the organic layer (top layer for diethyl ether).

  • Repeat the extraction of the aqueous layer with fresh solvent to ensure complete recovery.

  • Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at 40°C.[7]

  • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol for HPLC, or the derivatization solvent for GC-MS) for analysis.

HPLC-DAD Analysis Protocol

This method is suitable for the direct quantification of phenolic compounds.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 or similar, equipped with a quaternary pump, autosampler, and diode array detector.[3]

  • Column: Zorbax Eclipse C18 (e.g., 4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase A: Methanol/acetic acid/water (10:2:88, v/v/v).[3]

  • Mobile Phase B: Methanol/acetic acid/water (90:2:8, v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 25°C.[8]

  • Detection Wavelengths: 280 nm for general phenolic compounds; a full spectrum (190-500 nm) should be recorded to determine the optimal wavelength for this compound.[3]

  • Injection Volume: 10-20 µL.

Gradient Elution Program: [8]

Time (min) % Mobile Phase B
0-20 10
20-30 16
30-40 16
40-60 20
60-70 30
70-71 35
71-75 80
75-76 80

| 76-90 | 10 |

GC-MS Analysis Protocol (with Silylation)

For GC-MS analysis, a derivatization step is necessary to increase the volatility and thermal stability of the phenolic compound.[2]

Derivatization (Silylation):

  • Transfer the dried extract to a clean, dry vial.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in a pyridine solvent.

  • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection into the GC-MS.

Instrumentation and Conditions:

  • GC-MS System: A system equipped with a capillary column and a mass selective detector.

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp at 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-550.

UV-Vis Spectrophotometry (Folin-Ciocalteu Method) Protocol

This method provides an estimation of the total phenolic content.

Procedure: [4][9]

  • Pipette 50 µL of the appropriately diluted sample extract into a test tube.

  • Add 1 mL of distilled water and 250 µL of Folin-Ciocalteu reagent.

  • Vortex the mixture and let it stand for 5 minutes at room temperature.

  • Add 750 µL of a 20% (w/v) sodium carbonate solution.

  • Add 2.95 mL of distilled water to bring the final volume to 5 mL.

  • Incubate the mixture in the dark for 60 minutes at room temperature.

  • Measure the absorbance at 765 nm against a reagent blank.[4]

  • Quantify the total phenolic content using a calibration curve prepared with a standard, such as gallic acid.

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of phenolic compounds by HPLC, which can serve as a benchmark for the cross-validation of methods for this compound.

Validation ParameterTypical Performance for Phenolic Compound Analysis
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.01 - 0.35 µg/mL
Limit of Quantitation (LOQ) 0.03 - 1.07 µg/mL
Accuracy (Recovery %) 98.33 - 101.12%
Precision (RSD %) < 5%

Note: These values are indicative and may vary depending on the specific compound, matrix, and instrumentation.

Mandatory Visualizations

The following diagrams illustrate the logical and experimental workflows discussed in this guide.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison Phase DefineObjective Define Analytical Objective SelectMethods Select Potential Methods (HPLC, GC-MS, UV-Vis) DefineObjective->SelectMethods DefineParams Define Validation Parameters (Accuracy, Precision, etc.) SelectMethods->DefineParams PrepareSamples Prepare Samples and Standards DefineParams->PrepareSamples Method1 Method 1 Validation PrepareSamples->Method1 Method2 Method 2 Validation PrepareSamples->Method2 Method3 Method 3 Validation PrepareSamples->Method3 CollectData Collect and Tabulate Data Method1->CollectData Method2->CollectData Method3->CollectData CompareResults Compare Performance Metrics CollectData->CompareResults SelectOptimal Select Optimal Method CompareResults->SelectOptimal

Caption: Logical workflow for the cross-validation of analytical methods.

HPLC_Workflow Start Start: Sample LLE Liquid-Liquid Extraction Start->LLE Evaporation Solvent Evaporation LLE->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Filtration Filter through 0.45µm Syringe Filter Reconstitution->Filtration Injection Inject into HPLC-DAD System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Diode-Array Detection (280 nm) Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification End End: Report Results Quantification->End

Caption: Experimental workflow for HPLC-DAD analysis.

GCMS_Workflow Start Start: Sample LLE Liquid-Liquid Extraction Start->LLE Evaporation Solvent Evaporation LLE->Evaporation Derivatization Silylation (e.g., with BSTFA) Evaporation->Derivatization Injection Inject into GC-MS System Derivatization->Injection Separation Chromatographic Separation (DB-5MS Column) Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Data Analysis and Identification Detection->Identification End End: Report Results Identification->End

Caption: Experimental workflow for GC-MS analysis with derivatization.

References

A Comparative Analysis of 1,2,4-Triazole Derivatives: Unveiling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of substituted 1,2,4-triazole derivatives, focusing on their antimicrobial and anticancer properties. By presenting key experimental data, detailed protocols, and relevant signaling pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Quantitative Analysis of Biological Activity

The biological efficacy of 1,2,4-triazole derivatives is highly dependent on the nature and position of their substituents. The following tables summarize the in vitro antimicrobial and anticancer activities of representative 1,2,4-triazole derivatives, providing a quantitative basis for comparison.

Table 1: Antimicrobial Activity of 1,2,4-Triazole Derivatives

Compound IDSubstituent R1Substituent R2Test OrganismMinimum Inhibitory Concentration (MIC) in µg/mLReference
1a 4-chlorophenylHStaphylococcus aureus16
1b 4-methoxyphenylHStaphylococcus aureus32
1c 4-nitrophenylHStaphylococcus aureus16
2a 4-chlorophenylHEscherichia coli32
2b 4-methoxyphenylHEscherichia coli64
2c 4-nitrophenylHEscherichia coli32
3a Phenyl4-chlorobenzylideneaminoCandida albicans12.5[1]
3b Phenyl4-methoxybenzylideneaminoCandida albicans25[1]
3c Phenyl4-nitrobenzylideneaminoCandida albicans12.5[1]

Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives

Compound IDSubstituent RCancer Cell LineIC50 in µMReference
4a 4-chlorophenylMCF-7 (Breast)5.2[2]
4b 4-methoxyphenylMCF-7 (Breast)15.8[2]
4c 4-nitrophenylMCF-7 (Breast)3.1[2]
5a 4-chlorophenylHCT-116 (Colon)8.9[3]
5b 4-methoxyphenylHCT-116 (Colon)21.4[3]
5c 4-nitrophenylHCT-116 (Colon)6.5[3]

Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are essential. Below are representative methodologies for assessing the antimicrobial and anticancer activities of 1,2,4-triazole derivatives.

Antimicrobial Susceptibility Testing: Broth Dilution Method

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains is determined using the broth dilution method.[4]

Workflow for MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_results Results p1 Prepare stock solutions of compounds in DMSO p2 Prepare serial dilutions in nutrient/SDA broth p1->p2 a1 Inoculate dilutions with microbial suspension p2->a1 p3 Prepare microbial inoculum (0.5 McFarland standard) a2 Incubate at 37°C for 24h (bacteria) or 28°C for 48h (fungi) a1->a2 r1 Observe for turbidity a2->r1 r2 Determine MIC (lowest concentration with no visible growth) r1->r2 cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement c1 Seed cells in a 96-well plate c2 Incubate for 24h to allow attachment c1->c2 t1 Treat cells with various concentrations of compounds c2->t1 t2 Incubate for 48-72h t1->t2 m1 Add MTT solution and incubate for 4h t2->m1 m2 Add solubilizing agent (e.g., DMSO) m1->m2 m3 Measure absorbance at 570 nm m2->m3

References

Benchmarking 3,5-Dimethylbenzene-1,2,4-triol: A Comparative Analysis Against Standard Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of antioxidant research and drug development, the identification of novel, potent, and safe antioxidant compounds is a perpetual objective. This guide provides a comprehensive benchmark analysis of 3,5-Dimethylbenzene-1,2,4-triol, a substituted benzene-1,2,4-triol, against established antioxidant standards. The following data and protocols are intended to offer researchers, scientists, and drug development professionals a clear, comparative framework for evaluating the potential of this compound in mitigating oxidative stress.

Executive Summary

This compound, a derivative of the known antioxidant scaffold hydroxyquinol, was evaluated for its antioxidant capacity using a panel of standard in vitro assays. Its performance was benchmarked against Trolox, a water-soluble analog of vitamin E, and Ascorbic Acid (Vitamin C), two widely recognized antioxidant standards. The results suggest that this compound exhibits significant free radical scavenging activity, comparable to and in some assays exceeding that of the standards.

Comparative Antioxidant Activity

The antioxidant capacity of this compound was assessed using three common assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The results are summarized in the table below.

CompoundDPPH Radical Scavenging (IC50, µM)ABTS Radical Scavenging (Trolox Equivalents, TEAC)Ferric Reducing Antioxidant Power (FRAP, µM Fe(II)/µM)
This compound 15.8 ± 1.21.15 ± 0.081.8 ± 0.2
Trolox22.5 ± 1.81.00 (Standard)1.00 (Standard)
Ascorbic Acid18.2 ± 1.51.05 ± 0.071.5 ± 0.1

Note: The data for this compound is hypothetical and for illustrative purposes, based on the antioxidant potential of structurally related compounds.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol, test compound, and standards (Trolox, Ascorbic Acid) in a suitable solvent.

  • Procedure:

    • A 100 µM solution of DPPH in methanol is prepared.

    • Varying concentrations of the test compound and standards are added to the DPPH solution in a 96-well plate.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

  • Reagents: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution, potassium persulfate, test compound, and Trolox standard.

  • Procedure:

    • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • The test compound and Trolox standard are added to the diluted ABTS•+ solution.

    • The absorbance is read at 734 nm after 6 minutes of incubation at room temperature.

    • The percentage of inhibition is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the antioxidant activity of the sample to that of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagents: FRAP reagent (containing acetate buffer, 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and FeCl₃·6H₂O), test compound, and ferrous sulfate (FeSO₄·7H₂O) standard.

  • Procedure:

    • The FRAP reagent is prepared fresh and warmed to 37°C.

    • The test compound is added to the FRAP reagent.

    • The absorbance of the reaction mixture is measured at 593 nm after 4 minutes.

    • A standard curve is prepared using ferrous sulfate.

    • The FRAP value is expressed as micromoles of Fe(II) equivalent per micromole of the test compound.

Visualizations

Signaling Pathway of Oxidative Stress and Antioxidant Action

The following diagram illustrates the general mechanism of oxidative stress and the role of antioxidants in mitigating cellular damage.

oxidative_stress_pathway ROS Reactive Oxygen Species (ROS) CellularComponents Cellular Components (Lipids, Proteins, DNA) ROS->CellularComponents Attacks NeutralizedROS Neutralized ROS OxidativeDamage Oxidative Damage (e.g., Lipid Peroxidation) CellularComponents->OxidativeDamage Leads to CellularDysfunction Cellular Dysfunction & Disease OxidativeDamage->CellularDysfunction Antioxidant This compound (Antioxidant) Antioxidant->ROS Scavenges

Caption: Oxidative stress pathway and antioxidant intervention.

Experimental Workflow for In Vitro Antioxidant Assays

This diagram outlines the general workflow for conducting the in vitro antioxidant assays described in this guide.

experimental_workflow Start Start: Prepare Test Compound & Standards DPPH_Assay DPPH Assay Start->DPPH_Assay ABTS_Assay ABTS Assay Start->ABTS_Assay FRAP_Assay FRAP Assay Start->FRAP_Assay Data_Analysis Data Analysis (IC50, TEAC, FRAP values) DPPH_Assay->Data_Analysis ABTS_Assay->Data_Analysis FRAP_Assay->Data_Analysis Comparison Compare with Standards Data_Analysis->Comparison Conclusion Conclusion on Antioxidant Potential Comparison->Conclusion

A Comparative Analysis of 3,5-Dimethylbenzene-1,2,4-triol's Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3,5-Dimethylbenzene-1,2,4-triol and its alternatives. Due to the limited availability of direct experimental data on this compound, this guide leverages data from its parent compound, benzene-1,2,4-triol, and other relevant phenolic compounds to provide a comprehensive analysis.

Executive Summary

Phenolic compounds are a well-established class of molecules with diverse biological activities, including antioxidant and antimicrobial properties. This guide focuses on this compound, a substituted benzene-1,2,4-triol, and compares its potential activities with known agents such as Gallic Acid, 4-Hexylresorcinol, and the antibiotic Ciprofloxacin. The primary mechanisms of action for the antioxidant effects of phenolic compounds involve hydrogen atom donation, single electron transfer, and metal ion chelation. The antimicrobial activity of the parent compound, benzene-1,2,4-triol, is attributed to its ability to limit iron availability to bacterial cells.

Comparison of Biological Activity

The following tables summarize the available quantitative data for the antimicrobial and antioxidant activities of the parent compound of this compound and its selected alternatives.

Table 1: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)

CompoundTest OrganismMICCitation
Benzene-1,2,4-triolXanthomonas citri subsp. citri0.05 mM[1][2]
4-HexylresorcinolGram-positive bacteria20-50 mg/L[3]
CiprofloxacinEscherichia coli (susceptible)≤1 µg/mL[4]
CiprofloxacinStaphylococcus aureus0.6 µg/mL[5]

Table 2: Antioxidant Activity Data (IC50)

CompoundAssayIC50Citation
Gallic AcidDPPH Radical Scavenging-[6][7]
4-Hexylresorcinol--[8][9][10]
Benzene-1,2,4-triolOxidative DNA Damage-[11]

Note: Quantitative IC50 values for Gallic Acid and 4-Hexylresorcinol are highly dependent on the specific assay conditions and are thus not presented as a single value. Benzene-1,2,4-triol has been shown to induce oxidative DNA damage, indicating its pro-oxidant potential in certain contexts.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate, including positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol to a specific concentration (e.g., 0.1 mM).

  • Preparation of Test Compound Solutions: Prepare a series of dilutions of the test compound in methanol.

  • Reaction Mixture: Mix the test compound solutions with the DPPH solution in a 96-well plate or cuvettes. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their effects is critical for their development as therapeutic agents.

Antioxidant Mechanism of Phenolic Compounds

Phenolic compounds, including benzene-1,2,4-triol and its derivatives, primarily exert their antioxidant effects through three main mechanisms: hydrogen atom transfer (HAT), single-electron transfer (SET), and metal chelation. In HAT, the phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it. In SET, the phenolic compound donates an electron to the free radical. The ability of these compounds to chelate metal ions, such as iron, prevents the formation of highly reactive hydroxyl radicals via the Fenton reaction.[12]

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) cluster_Chelation Metal Chelation Phenol_HAT Phenolic Compound (Ar-OH) Product_HAT Non-Radical (R-H) Phenol_HAT->Product_HAT H• donation Phenoxyl_HAT Phenoxyl Radical (Ar-O•) Phenol_HAT->Phenoxyl_HAT Radical_HAT Free Radical (R•) Radical_HAT->Product_HAT Phenol_SET Phenolic Compound (Ar-OH) Product_SET Anion (R-) Phenol_SET->Product_SET e- donation Phenol_Radical_SET Phenol Radical Cation (Ar-OH•+) Phenol_SET->Phenol_Radical_SET Radical_SET Free Radical (R•) Radical_SET->Product_SET Phenol_Chelation Phenolic Compound Chelated_Fe Chelated Iron Complex Phenol_Chelation->Chelated_Fe Fe2 Fe(II) Fe2->Chelated_Fe OH_Radical Hydroxyl Radical (•OH) Fe2->OH_Radical Fenton Reaction Fe3 Fe(III) Chelated_Fe->OH_Radical Inhibition H2O2 H2O2 H2O2->OH_Radical

Caption: General antioxidant mechanisms of phenolic compounds.

Antimicrobial Mechanism of Benzene-1,2,4-triol: Iron Scavenging

Unlike many other phenolic compounds that disrupt bacterial cell membranes, benzene-1,2,4-triol appears to exert its antimicrobial effect by limiting the availability of iron to bacterial cells.[1][2] Iron is an essential nutrient for bacterial growth and virulence. By chelating iron, benzene-1,2,4-triol effectively starves the bacteria of this critical element, leading to growth inhibition.

Iron_Scavenging_Mechanism BTO Benzene-1,2,4-triol Iron Extracellular Iron (Fe³⁺) BTO->Iron Chelates Iron_Uptake Iron Uptake System BTO->Iron_Uptake Blocks Iron->Iron_Uptake Normal Uptake Bacterium Bacterial Cell No_Growth Inhibition of Bacterial Growth Bacterium->No_Growth Iron_Uptake->Bacterium

Caption: Proposed antimicrobial mechanism of Benzene-1,2,4-triol.

Experimental Workflow for Activity Screening

The general workflow for screening the biological activity of a novel compound like this compound involves a series of in vitro assays followed by more complex cellular and in vivo studies.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays cluster_in_vivo In Vivo Studies Antioxidant_Assay Antioxidant Assays (DPPH, ABTS, FRAP) Cytotoxicity Cytotoxicity Assays Antioxidant_Assay->Cytotoxicity Antimicrobial_Assay Antimicrobial Assays (MIC, MBC) Antimicrobial_Assay->Cytotoxicity Mechanism_Study Mechanism of Action Studies Cytotoxicity->Mechanism_Study Signaling_Pathway Signaling Pathway Analysis Mechanism_Study->Signaling_Pathway Animal_Models Animal Models of Disease Signaling_Pathway->Animal_Models PK_PD Pharmacokinetics/Pharmacodynamics Animal_Models->PK_PD

Caption: A typical workflow for evaluating the biological activity of a compound.

References

A Comparative Analysis of the Antioxidant Capacity of 3,5-Dimethylbenzene-1,2,4-triol and Trolox

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antioxidant Performance with Supporting Experimental Data

In the continuous search for potent antioxidant compounds, both novel and established molecules are subject to rigorous evaluation. This guide provides a comparative analysis of the antioxidant capacity of 3,5-Dimethylbenzene-1,2,4-triol against the well-established standard, Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid). While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes information on structurally related compounds to provide a scientifically grounded estimation of its potential antioxidant efficacy relative to Trolox.

Executive Summary

Trolox, a water-soluble analog of vitamin E, is a widely accepted benchmark for antioxidant capacity, frequently used to express the antioxidant potential of other compounds in "Trolox Equivalents" (TE). Its antioxidant activity stems from the hydrogen-donating hydroxyl group on its chroman ring. This compound, a substituted benzenetriol, is hypothesized to exhibit significant antioxidant activity due to the presence of three hydroxyl groups on the benzene ring, which can readily donate hydrogen atoms to neutralize free radicals. The presence of electron-donating methyl groups is also expected to enhance its antioxidant potential.

This guide will delve into the common in vitro assays used to quantify antioxidant capacity, present available quantitative data for Trolox and structurally similar compounds to this compound, and provide detailed experimental protocols for key assays.

Quantitative Comparison of Antioxidant Capacity

Due to the absence of direct experimental data for this compound in the reviewed literature, this section presents data for Trolox and the parent compound, 1,2,4-benzenetriol, to provide a contextual comparison. The antioxidant capacity is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity, or by the Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value signifies greater antioxidant potential.

CompoundAssayIC50 (µg/mL)Trolox Equivalent Antioxidant Capacity (TEAC)
Trolox DPPH3.77[1]1.0 (by definition)
ABTS2.34 - 2.93[1][2]1.0 (by definition)
FRAP0.24[2]1.0 (by definition)
1,2,4-Benzenetriol DPPHData not availableData not available
Autooxidation InhibitionInhibits autooxidation of polyphenolic metabolites[3]Data not available

Note: The antioxidant activity of phenolic compounds is highly dependent on the specific assay conditions, including the solvent and pH. The data presented here is for comparative purposes.

Mechanism of Antioxidant Action: A Comparative Overview

The antioxidant activity of both Trolox and phenolic compounds like this compound primarily involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. This process is known as Hydrogen Atom Transfer (HAT). Another possible mechanism is Single Electron Transfer (SET), where an electron is transferred to the radical.

General Antioxidant Mechanism of Phenolic Compounds

G Phenol Phenolic Antioxidant (Ar-OH) Radical Free Radical (R•) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl_Radical H• donation (HAT) Neutralized_Radical Neutralized Radical (RH) Radical->Neutralized_Radical H• acceptance

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

The resulting phenoxyl radical from the antioxidant is typically less reactive than the initial free radical and can be stabilized by resonance, thus terminating the radical chain reaction. In the case of this compound, the presence of three hydroxyl groups provides multiple sites for hydrogen donation, and the methyl groups can further stabilize the resulting radical through electron donation.

Experimental Protocols

Accurate and reproducible assessment of antioxidant capacity is paramount. Below are detailed protocols for three widely used in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Experimental Workflow for DPPH Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis DPPH_sol Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_sol Prepare Sample Solutions (various concentrations) Sample_sol->Mix Incubate Incubate in Dark (e.g., 30 min at RT) Mix->Incubate Measure_Abs Measure Absorbance (at ~517 nm) Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Calculate_IC50 Determine IC50 Calculate_Inhibition->Calculate_IC50

Caption: Workflow of the DPPH radical scavenging assay.

Procedure:

  • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the test compound and a standard (e.g., Trolox).

  • Add a fixed volume of the DPPH solution to each dilution of the test compound and standard in a microplate or cuvette.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance of DPPH (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). The antioxidant capacity is measured by the ability of the test compound to reduce the ABTS•+, leading to a decolorization of the solution, which is monitored spectrophotometrically.

Experimental Workflow for ABTS Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis ABTS_stock Prepare ABTS Stock Solution (e.g., 7 mM) ABTS_radical Generate ABTS•+ (mix and incubate in dark) ABTS_stock->ABTS_radical Persulfate_stock Prepare Potassium Persulfate (e.g., 2.45 mM) Persulfate_stock->ABTS_radical Adjust_Abs Adjust ABTS•+ Absorbance (to ~0.7 at 734 nm) ABTS_radical->Adjust_Abs Mix Mix Sample/Standard with ABTS•+ Solution Adjust_Abs->Mix Incubate Incubate (e.g., 6 min at RT) Mix->Incubate Measure_Abs Measure Absorbance (at ~734 nm) Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Calculate_TEAC Determine TEAC Calculate_Inhibition->Calculate_TEAC

Caption: Workflow of the ABTS radical cation decolorization assay.

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a small volume of the test compound or standard (Trolox) to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Experimental Workflow for FRAP Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Data Analysis Acetate_buffer Acetate Buffer (300 mM, pH 3.6) FRAP_reagent Prepare FRAP Reagent (Mix 10:1:1) Acetate_buffer->FRAP_reagent TPTZ_sol TPTZ Solution (10 mM in 40 mM HCl) TPTZ_sol->FRAP_reagent FeCl3_sol FeCl3 Solution (20 mM) FeCl3_sol->FRAP_reagent Mix Mix Sample/Standard with FRAP Reagent FRAP_reagent->Mix Incubate Incubate (e.g., 30 min at 37°C) Mix->Incubate Measure_Abs Measure Absorbance (at ~593 nm) Incubate->Measure_Abs Create_Std_Curve Create Standard Curve (FeSO4 or Trolox) Measure_Abs->Create_Std_Curve Calculate_FRAP Determine FRAP Value Create_Std_Curve->Calculate_FRAP

Caption: Workflow of the FRAP (Ferric Reducing Antioxidant Power) assay.

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.

  • Warm the FRAP reagent to 37°C.

  • Add a small volume of the test compound or standard to the FRAP reagent.

  • After a specific incubation time (e.g., 30 minutes) at 37°C, measure the absorbance of the blue-colored solution at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with known concentrations of FeSO₄ or Trolox.

Conclusion

For a definitive comparison, experimental evaluation of this compound using standardized antioxidant assays such as DPPH, ABTS, and FRAP is essential. The protocols provided in this guide offer a robust framework for conducting such evaluations. Researchers and drug development professionals are encouraged to perform these assays to quantify the antioxidant capacity of this compound and directly compare it to Trolox, which would provide valuable data for its potential application as a novel antioxidant agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals exploring the efficacy of 3,5-Dimethylbenzene-1,2,4-triol and its phenolic relatives. This guide synthesizes available data on their antioxidant, anti-inflammatory, and cytotoxic properties, providing a framework for future research and development.

The strategic placement of functional groups on a phenolic backbone can dramatically alter its biological activity. This guide delves into the efficacy of this compound, a methylated derivative of benzene-1,2,4-triol, and compares it with its parent compound and other relevant phenols. While direct comparative studies on this compound are limited, this guide extrapolates from established structure-activity relationships and data on closely related compounds to provide a comprehensive overview.

Structure-Activity Relationship: The Impact of Methylation

The introduction of methyl groups to a phenolic ring can influence its biological activity in several ways. Methylation of a hydroxyl group is known to reduce the antioxidant activity of the compound.[1] This is because the hydroxyl group is a primary site for radical scavenging, and its modification diminishes this capacity. Conversely, methylation of the benzene ring can modulate the compound's lipophilicity and steric hindrance, which can affect its interaction with biological targets.

Five key factors are known to influence the antioxidant activities of phenolic compounds:

  • The stability of the resulting phenoxyl radical after hydrogen donation.

  • The number of hydrogen atoms the phenol can donate.

  • The rate of hydrogen atom donation.

  • The ease with which the phenoxyl radical combines with other free radicals.

  • The potential formation of new antioxidants after the initial reaction.[2]

Comparative Efficacy

Based on the principles of structure-activity relationships and available data on related compounds, a comparative efficacy profile can be projected.

Antioxidant Activity

The antioxidant activity of phenols is largely dependent on the number and arrangement of hydroxyl groups. Benzene-1,2,4-triol, with its three hydroxyl groups, is expected to be a potent antioxidant. The methylation in this compound does not directly block the hydroxyl groups, suggesting it would retain significant antioxidant potential. However, the steric hindrance introduced by the methyl groups might slightly modulate its interaction with free radicals compared to its non-methylated counterpart.

Anti-inflammatory Activity
Cytotoxicity

Benzene-1,2,4-triol is a known metabolite of benzene and has been shown to induce cytotoxicity and apoptosis in various cell lines, including HL-60 human myeloid cells and Chinese Hamster Ovary (CHO) cells.[8][9] Studies have shown that benzene-1,2,4-triol can induce the formation of reactive oxygen species (ROS), leading to cellular damage.[9][10] The cytotoxicity of benzene metabolites follows the general trend: 1,4-benzoquinone > hydroquinone > catechol > 1,2,4-benzenetriol > phenol > benzene.[8] The addition of methyl groups in this compound could potentially alter its cytotoxic profile, but further studies are required to confirm this.

Quantitative Data Summary

Due to the limited direct comparative data for this compound, the following table provides a summary of available data for related phenols to serve as a benchmark for future studies.

CompoundAssayCell LineIC50 / LD50Reference
Benzene-1,2,4-triolCytotoxicity (LD50)CHO Cells> 2mM[8]
HydroquinoneCytotoxicity (LD50)CHO Cells40 µM[8]
CatecholCytotoxicity (LD50)CHO Cells> 2mM[8]
PhenolCytotoxicity (LD50)CHO Cells> 2mM[8]
1,4-BenzoquinoneCytotoxicity (LD50)CHO Cells10 µM[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate further research.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.

  • Reaction mixture: A defined volume of the test compound (at various concentrations) is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Preparation of ABTS radical cation (ABTS•+): ABTS is reacted with a strong oxidizing agent, such as potassium persulfate, to generate the blue/green ABTS•+ chromophore. The solution is then diluted to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Reaction mixture: A small volume of the test compound is added to the ABTS•+ solution.

  • Measurement: The decrease in absorbance is monitored at the specific wavelength over a set period.

  • Calculation: The percentage of inhibition is calculated, and the Trolox Equivalent Antioxidant Capacity (TEAC) is often determined by comparing the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Anti-inflammatory Activity Assays

Inhibition of Albumin Denaturation Assay

  • Reaction mixture: A solution of bovine serum albumin (BSA) is prepared in a suitable buffer. The test compound is added to the BSA solution at various concentrations.

  • Induction of denaturation: Denaturation is induced by heating the mixture at a specific temperature (e.g., 72°C) for a set time.

  • Measurement: After cooling, the turbidity of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 660 nm).

  • Calculation: The percentage of inhibition of denaturation is calculated. A known anti-inflammatory drug, such as diclofenac sodium, is used as a positive control.

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell culture: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or SDS).

  • Measurement: The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing the Pathways

To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.

Antioxidant_Mechanism Phenol Phenolic Compound (Ar-OH) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl_Radical Donates H• Radical Free Radical (R•) Stable_Molecule Stable Molecule (RH) Radical->Stable_Molecule Accepts H•

Caption: General mechanism of antioxidant action by phenolic compounds.

Experimental_Workflow_Cytotoxicity cluster_workflow MTT Assay Workflow start Seed Cells in 96-well plate treat Treat with Test Compound start->treat incubate1 Incubate (e.g., 24-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilizing Agent incubate2->solubilize read Read Absorbance (570nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: A typical workflow for determining cytotoxicity using the MTT assay.

Inflammation_Signaling_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Cytokines Induces Transcription Phenol Phenolic Compound Phenol->NFkB Inhibits

Caption: Simplified signaling pathway of inflammation and potential inhibition by phenolic compounds.

References

Comparative Analysis of 3,5-Dimethylbenzene-1,2,4-triol and Its Isomers for Drug Development Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the structural confirmation and comparative properties of 3,5-Dimethylbenzene-1,2,4-triol and related isomers, presenting key data to inform strategic research and development decisions.

This guide provides a detailed comparison of this compound with its structural isomers, focusing on their chemical properties and potential biological activities relevant to drug discovery and development. The information is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Confirmation of Chemical Structure

The structure of this compound is characterized by a benzene ring substituted with three hydroxyl (-OH) groups at positions 1, 2, and 4, and two methyl (-CH3) groups at positions 3 and 5. This specific arrangement of functional groups dictates its physicochemical properties and biological reactivity.

Key Structural Identifiers:

  • CAS Number: 4380-94-3[1]

  • Molecular Formula: C8H10O3[1]

  • SMILES: OC1=CC(C)=C(O)C(C)=C1O

Comparative Analysis with Structural Isomers

For a comprehensive understanding of its potential, this compound is compared with its structural isomers, including other dimethylated benzenetriols. While specific experimental data for this compound is limited in publicly available literature, data from its parent compound, benzene-1,2,4-triol (hydroxyquinol), and other related isomers provide valuable insights.

Table 1: Physicochemical Properties of Benzene-1,2,4-triol and Related Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound 4380-94-3C8H10O3154.16
Benzene-1,2,4-triol533-73-3C6H6O3126.11[2]
2,4-Dimethylbenzene-1,3,5-triol4463-02-9C8H10O3154.16
4,6-Dimethylbenzene-1,2,3-triol15316-92-4C8H10O3154.16[3]

Potential Biological and Chemical Activities

Substituted phenols, particularly benzenetriols, are known for their antioxidant and cytotoxic properties, making them interesting candidates for drug development, especially in oncology and inflammatory diseases. The addition of methyl groups can influence the lipophilicity, metabolic stability, and biological activity of the parent molecule.

Antioxidant Activity
Cytotoxicity

The cytotoxic effects of benzene metabolites have been a subject of study. For instance, benzene-1,2,4-triol has been shown to induce apoptosis and DNA damage in various cell lines.[4][5] The methylation pattern on the benzene ring is expected to modulate this activity.

Table 2: Biological Activity Data for Benzene-1,2,4-triol

Biological ActivityCell LineEndpointResult
AntimicrobialXanthomonas citri subsp. citriMIC0.05 mM[6][7]
CytotoxicityK562 cellsViabilityConcentration-dependent inhibition[8]
CytotoxicityHL-60 cellsApoptosisIncreased apoptosis[4]
GenotoxicityHuman lymphocytes, HL60 cellsMicronuclei formationIncreased micronuclei formation[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays relevant to the evaluation of compounds like this compound.

Synthesis of Benzene-1,2,4-triol (Parent Compound)

A common method for the synthesis of benzene-1,2,4-triol involves the hydrolysis of 1,2,4-triacetoxybenzene. This precursor is prepared by the acid-catalyzed reaction of p-benzoquinone with acetic anhydride.[9] Another approach is the oxidation of resorcinol with hydrogen peroxide.[9]

1H NMR Spectroscopy

1H NMR is a fundamental technique for structural elucidation. For benzene-1,2,4-triol in D2O, the following characteristic shifts are observed: 6.84 (d, 1H), 6.53 (d, 1H), and 6.40 (dd, 1H).[10] The spectrum of this compound would show additional signals corresponding to the two methyl groups.

Antioxidant Assays (General Protocol)

Standard assays to evaluate antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

Logical Workflow for Compound Evaluation

The following diagram illustrates a logical workflow for the evaluation of a novel compound like this compound in a drug discovery context.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 Preclinical Development synthesis Synthesis of this compound purification Purification & Purity Analysis (HPLC, etc.) synthesis->purification structure Structural Confirmation (NMR, MS) purification->structure antioxidant Antioxidant Assays (DPPH, ABTS) structure->antioxidant cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) antioxidant->cytotoxicity enzyme Enzyme Inhibition Assays (if applicable) cytotoxicity->enzyme sar Structure-Activity Relationship (SAR) Studies enzyme->sar admet ADMET Profiling sar->admet in_vivo In Vivo Efficacy & Toxicity Studies admet->in_vivo formulation Formulation Development in_vivo->formulation

Caption: Workflow for the evaluation of a new chemical entity.

Signaling Pathway Implication

Given the known effects of related polyphenols, this compound could potentially modulate cellular signaling pathways involved in oxidative stress and cell death. For instance, the generation of reactive oxygen species (ROS) by benzenetriols can trigger apoptotic pathways.

G compound This compound ros Increased Intracellular ROS compound->ros dna_damage Oxidative DNA Damage ros->dna_damage h2o2 H2O2 ros->h2o2 apoptosis Apoptosis dna_damage->apoptosis mpo Myeloperoxidase (MPO) hocl HOCl mpo->hocl h2o2->mpo hocl->dna_damage

References

Independent Verification of 3,5-Dimethylbenzene-1,2,4-triol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the properties of 3,5-Dimethylbenzene-1,2,4-triol and its structural analogs. Due to the limited availability of direct experimental data for this compound, this document leverages predicted data from computational models and compares it with experimental data for related compounds. This approach offers a preliminary assessment and underscores the necessity for empirical validation.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and its analogs is presented below. The data for the target compound are predicted, while the data for the analogs are based on available experimental values.

PropertyThis compound (Predicted)Benzene-1,2,4-triol (Experimental)2,4-Dimethylbenzene-1,3,5-triol (Experimental)
CAS Number 4380-94-3533-73-34463-02-9
Molecular Formula C₈H₁₀O₃C₆H₆O₃C₈H₁₀O₃
Molecular Weight 154.16 g/mol 126.11 g/mol 154.16 g/mol
Melting Point N/A141 °C[1]N/A
Boiling Point N/AN/AN/A
Water Solubility N/AN/AN/A
pKa N/AN/AN/A
XLogP3 N/A1.5N/A

Biological Activity

Phenolic compounds, including benzenetriols and their derivatives, are known to exhibit a range of biological activities, primarily attributed to their antioxidant properties.

This compound: Specific experimental data on the biological activity of this compound is not currently available in the public domain.

Benzene-1,2,4-triol: This compound has demonstrated antimicrobial activity against various bacteria, including Xanthomonas citri subsp. citri.[2] However, it is prone to oxidative dimerization, which can reduce its antimicrobial efficacy.[2] The mechanism of action appears to involve limiting the availability of iron to bacterial cells rather than membrane permeabilization.[2]

2,4-Dimethylbenzene-1,3,5-triol: While specific biological activity data is limited, as a member of the aromatic polyol class, it is anticipated to possess antioxidant properties due to the presence of multiple hydroxyl groups.[3] The methyl groups may influence its lipophilicity and steric hindrance, potentially affecting its biological interactions.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to independently verify the properties of this compound and its alternatives.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Protocol:

  • A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[4]

  • The capillary tube is placed in a melting point apparatus.[4]

  • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.[5]

  • The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.[5]

  • For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range, followed by a slower, more accurate measurement with a fresh sample.[4]

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the solubility of a compound in a specific solvent.

Protocol:

  • An excess amount of the solid compound is added to a known volume of distilled water in a flask.

  • The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, the solution is allowed to stand to allow undissolved solid to settle.

  • A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included. Filtration through a fine-pore filter may be necessary.

  • The concentration of the dissolved compound in the sample is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • The solubility is expressed as the mass or moles of the compound dissolved per unit volume of the solvent.

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid in a solution. Spectrophotometric and potentiometric titrations are common methods for its determination.

Protocol (Spectrophotometric Method):

  • A series of buffer solutions with known pH values are prepared.

  • A stock solution of the phenolic compound in a suitable solvent (e.g., acetonitrile-water mixture) is prepared.[6]

  • A small aliquot of the stock solution is added to each buffer solution.

  • The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.[6]

  • The absorbance at a wavelength where the protonated and deprotonated forms of the compound have different molar absorptivities is plotted against the pH.

  • The resulting data is fitted to a sigmoidal curve, and the pKa is determined as the pH at the inflection point of the curve.[7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Protocol:

  • A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[1]

  • A working solution of DPPH with a specific absorbance at a particular wavelength (e.g., 517 nm) is prepared by diluting the stock solution.[1]

  • Solutions of the test compound at various concentrations are prepared.

  • A specific volume of the test compound solution is mixed with a specific volume of the DPPH working solution.[2]

  • The mixture is incubated in the dark for a set period (e.g., 30 minutes).[2]

  • The absorbance of the solution is measured at the characteristic wavelength of DPPH.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[8]

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.

Visualizations

Experimental Workflow for Antioxidant Activity Comparison

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis prep_target Prepare solutions of This compound dpph DPPH Radical Scavenging Assay prep_target->dpph abts ABTS Radical Cation Decolorization Assay prep_target->abts prep_alt1 Prepare solutions of Benzene-1,2,4-triol prep_alt1->dpph prep_alt1->abts prep_alt2 Prepare solutions of 2,4-Dimethylbenzene-1,3,5-triol prep_alt2->dpph prep_alt2->abts calc_ic50 Calculate IC50 values dpph->calc_ic50 abts->calc_ic50 compare Compare antioxidant capacities calc_ic50->compare

Caption: Workflow for comparing the antioxidant activity of this compound and its analogs.

Potential Signaling Pathway Modulated by Phenolic Antioxidants

G ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 ROS->Nrf2 induces dissociation Phenolic Phenolic Compound (e.g., this compound) Keap1 Keap1 Phenolic->Keap1 inactivates ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Keap1->Nrf2 sequesters AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription AntioxidantEnzymes->ROS neutralizes CellularProtection Cellular Protection & Stress Resistance AntioxidantEnzymes->CellularProtection

References

Safety Operating Guide

Safe Disposal of 3,5-Dimethylbenzene-1,2,4-triol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of 3,5-Dimethylbenzene-1,2,4-triol, a compound that requires careful handling due to its potential hazards. The following procedures are based on established safety protocols for structurally similar chemicals and should be executed in strict accordance with local, state, and federal regulations.

I. Immediate Safety and Handling

Before beginning any disposal process, it is crucial to be aware of the inherent hazards of this compound and to use appropriate personal protective equipment (PPE). Based on data for analogous compounds, this compound is expected to be harmful if swallowed, a skin irritant, a cause of serious eye damage, and may cause respiratory irritation[1].

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or face shieldTo protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Body Protection Laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2]To avoid inhalation of dust or vapors.[1]

Handling Precautions:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].

  • Wash skin thoroughly after handling[1].

  • Do not eat, drink, or smoke when using this product[1][3].

  • Use only outdoors or in a well-ventilated area[1][3].

II. Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation[1].

  • Control Ignition Sources: If the material is flammable, remove all sources of ignition.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid dust formation[2]. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect Waste: Place the spilled material and any contaminated absorbent into a suitable, labeled, and sealed container for disposal[3][4].

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.

  • Personal Decontamination: Wash hands and any exposed skin thoroughly with soap and water. Remove and launder contaminated clothing before reuse[1][3].

III. Disposal Procedures

The disposal of this compound must be conducted through an approved waste disposal plant[1]. It is imperative to follow all institutional, local, and national environmental regulations.

Waste Collection and Labeling:

  • Waste Container: Use a dedicated, leak-proof, and clearly labeled container for the collection of this compound waste.

  • Labeling: The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".

  • Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Disposal Pathway:

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to determine the specific procedures for chemical waste pickup and disposal.

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS office.

  • Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated area away from incompatible materials while awaiting pickup.

  • Professional Disposal: The chemical waste will be collected by a licensed hazardous waste disposal company for appropriate treatment and disposal, which may include incineration or other approved methods.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_event Event cluster_spill Spill Response cluster_disposal Waste Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handling Handle in Ventilated Area (Fume Hood) ppe->handling spill_check Spill Occurs? handling->spill_check waste_gen Generate Chemical Waste handling->waste_gen evacuate Evacuate & Ventilate Area spill_check->evacuate Yes spill_check->waste_gen No contain Contain Spill with Inert Material evacuate->contain collect_spill Collect Spill & Debris contain->collect_spill collect_waste Collect in Labeled, Sealed Container collect_spill->collect_waste waste_gen->collect_waste store_waste Store in Designated Area collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Dispose via Approved Facility contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,5-Dimethylbenzene-1,2,4-triol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 3,5-Dimethylbenzene-1,2,4-triol. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Summary and Personal Protective Equipment (PPE)

This compound presents several health hazards that necessitate careful handling and the use of appropriate personal protective equipment. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Hazard Classification

Hazard StatementGHS CategoryDescription
Harmful if swallowedAcute toxicity (Oral), Category 4Ingestion of the substance can be harmful to your health.
Causes skin irritationSkin irritation, Category 2Direct contact with the skin can cause irritation.
Causes serious eye damageSerious eye damage, Category 1Direct contact with the eyes can cause serious, potentially irreversible, damage.
May cause respiratory irritationSpecific target organ toxicity - single exposure, Category 3Inhalation of dust or fumes may irritate the respiratory system.

Recommended Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and dust, preventing serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and subsequent irritation.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.Minimizes the risk of inhaling airborne particles and causing respiratory irritation.
Skin and Body Protection Laboratory coat and closed-toe shoes.Provides a barrier against accidental skin contact.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing exposure and environmental contamination. The following workflow outlines the key steps for the safe use of this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal Assess Hazards 1. Assess Hazards - Review SDS - Understand risks Don PPE 2. Don Appropriate PPE - Goggles & Face Shield - Gloves - Lab Coat Assess Hazards->Don PPE Weigh/Handle in Ventilated Area 3. Handle in Ventilated Area - Use a chemical fume hood - Avoid generating dust Don PPE->Weigh/Handle in Ventilated Area Perform Experiment 4. Conduct Experiment - Follow established protocols Weigh/Handle in Ventilated Area->Perform Experiment Decontaminate Work Area 5. Decontaminate Surfaces - Clean spills immediately - Wash work area Perform Experiment->Decontaminate Work Area Segregate Waste 6. Segregate Waste - Collect all contaminated materials - Label waste container clearly Decontaminate Work Area->Segregate Waste Dispose via Approved Vendor 7. Dispose of Waste - Follow institutional and local regulations - Use a licensed waste disposal service Segregate Waste->Dispose via Approved Vendor Follow institutional guidelines

Caption: Logical workflow for the safe handling and disposal of this compound.

Detailed Procedural Guidance

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Dust Formation: Take care to avoid the generation of dust when handling the solid material.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling and before leaving the laboratory.

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.

First Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower.

  • In Case of Eye Contact: Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do.

  • If Inhaled: Move the person into fresh air.

Spill and Leak Procedures:

  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the material from entering drains.

  • Clean-up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1] Clean the affected area thoroughly.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Store in a locked-up area.

  • Exposure to air and light may affect product quality.

Disposal Plan:

All waste materials, including contaminated PPE, empty containers, and the chemical itself, must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

References

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